molecular formula C9H10ClNO2 B066972 Ethyl 2-amino-6-chlorobenzoate CAS No. 172217-11-7

Ethyl 2-amino-6-chlorobenzoate

Cat. No.: B066972
CAS No.: 172217-11-7
M. Wt: 199.63 g/mol
InChI Key: PKUFWXUXRIMHLM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-chlorobenzoate is a high-value chemical intermediate of significant interest in organic synthesis and medicinal chemistry research. This compound, characterized by the presence of both an electron-withdrawing chloro substituent and an electron-donating amino group on the benzoate ring, serves as a versatile building block for the construction of more complex heterocyclic systems. Its primary research applications include its role as a key precursor in the synthesis of quinazolinone and quinoline derivatives, which are core structures in numerous pharmacologically active compounds. Researchers utilize this ester in studies aimed at developing new therapeutic agents, including kinase inhibitors, antimicrobials, and anticancer agents. The reactivity of the aromatic amino group allows for diazotization and further functionalization, while the ester moiety can be hydrolyzed to the corresponding acid or undergo transesterification, providing multiple synthetic handles for structural diversification. In agrochemical research, it is investigated as an intermediate for novel herbicides and pesticides. This product is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 2-amino-6-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUFWXUXRIMHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569883
Record name Ethyl 2-amino-6-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172217-11-7
Record name Ethyl 2-amino-6-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Ethyl 2-amino-6-chlorobenzoate, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Ethyl 2-amino-6-chlorobenzoate (CAS No. 172217-11-7) is a substituted aromatic ester.[1] Its structure, featuring an amino group, a chlorine atom, and an ethyl ester functionality on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a key starting material in medicinal chemistry.

Physicochemical Properties

Table 1: Physicochemical Properties of Ethyl 2-amino-6-chlorobenzoate and its Precursor

PropertyEthyl 2-amino-6-chlorobenzoate2-Amino-6-chlorobenzoic Acid
CAS Number 172217-11-7[1]2148-56-3
Molecular Formula C₉H₁₀ClNO₂[1]C₇H₆ClNO₂
Molecular Weight 199.63 g/mol [1]171.58 g/mol
Melting Point Data not available140 °C
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Storage Conditions 2-8°C, inert atmosphere, protect from light[1]Room temperature, protect from light and keep dry

Synthesis of Ethyl 2-amino-6-chlorobenzoate

The primary method for the synthesis of Ethyl 2-amino-6-chlorobenzoate is the Fischer-Speier esterification of 2-Amino-6-chlorobenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol.

Reaction Principle

Fischer-Speier esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used.[2] The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid.[2] A crucial consideration for the esterification of aminobenzoic acids is the basicity of the amino group, which can be protonated by the acid catalyst. This necessitates the use of at least a stoichiometric amount of the acid to ensure a sufficient catalytic effect for the esterification to proceed.[2]

Experimental Protocol: Fischer-Speier Esterification

The following protocol is a generalized procedure adapted from the synthesis of a structurally similar compound, ethyl 2-amino-3-chlorobenzoate.[2]

Materials:

  • 2-Amino-6-chlorobenzoic acid

  • Absolute ethanol (an excess, e.g., 10-20 molar equivalents)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Amino-6-chlorobenzoic acid in a large excess of absolute ethanol.

  • Acid Addition: While stirring, slowly and carefully add a stoichiometric amount of concentrated sulfuric acid to the suspension. The addition is exothermic, and a precipitate of the ammonium salt may form.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water. Carefully neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 2-amino-6-chlorobenzoate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Spectral Data

Detailed experimental spectral data for Ethyl 2-amino-6-chlorobenzoate are not widely published. However, based on its structure, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectral Data for Ethyl 2-amino-6-chlorobenzoate

Technique Expected Features
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and the amino group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the amino, chloro, and ester groups.
¹³C NMR Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ), along with characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.

Visualization of the Synthesis Workflow

The synthesis of Ethyl 2-amino-6-chlorobenzoate via Fischer-Speier esterification can be represented by the following workflow diagram.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification 2_Amino_6_chlorobenzoic_Acid 2-Amino-6-chlorobenzoic Acid Reaction_Vessel Fischer-Speier Esterification 2_Amino_6_chlorobenzoic_Acid->Reaction_Vessel Ethanol Ethanol (excess) Ethanol->Reaction_Vessel Reflux Heat (Reflux) Reaction_Vessel->Reflux H2SO4 Conc. H₂SO₄ (Catalyst) H2SO4->Reaction_Vessel Catalyst Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Reaction Mixture Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Product Ethyl 2-amino-6-chlorobenzoate Solvent_Removal->Product Crude Product

Synthesis workflow for Ethyl 2-amino-6-chlorobenzoate.

Conclusion

This technical guide has detailed the synthesis and known properties of Ethyl 2-amino-6-chlorobenzoate. The Fischer-Speier esterification of 2-Amino-6-chlorobenzoic acid stands as the most direct and viable route for its preparation. While a comprehensive set of experimental physical and spectral data for the final product remains to be fully documented in publicly accessible literature, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related compounds. Further research is warranted to fully elucidate the experimental properties of this important synthetic intermediate.

References

An In-depth Technical Guide to Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-amino-6-chlorobenzoate (CAS No. 172217-11-7) is a substituted aromatic compound belonging to the class of aminobenzoic acid esters.[1][2] Its molecular structure, featuring an ethyl ester, an amino group, and a chlorine atom positioned on a benzene ring, makes it a valuable and versatile building block in organic synthesis. The strategic placement of these functional groups provides multiple reactive sites for constructing more complex molecules. This guide provides a comprehensive technical profile of Ethyl 2-amino-6-chlorobenzoate, detailing its chemical properties, a representative synthetic protocol, key applications in research and development, and essential safety information for laboratory professionals.

Chemical Profile and Properties

The fundamental identifiers for Ethyl 2-amino-6-chlorobenzoate are summarized below.

IdentifierValue
CAS Number 172217-11-7[1]
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol

While specific, experimentally verified physical data for Ethyl 2-amino-6-chlorobenzoate is not widely published, the properties of its parent acid and a constitutional isomer provide valuable reference points.

Property2-Amino-6-chlorobenzoic acid (Precursor)Ethyl 4-amino-2-chlorobenzoate (Isomer)
Molecular Weight 171.58 g/mol [3]199.63 g/mol [4]
Melting Point 140 °C[3]226 °C[4]
Density Not Available1.262 g/cm³[4]
Solubility Not AvailableVery slightly soluble (0.38 g/L at 25 °C)[4]

Spectroscopic Data Analysis

Detailed spectroscopic data for Ethyl 2-amino-6-chlorobenzoate is not available. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR: The spectrum would feature a triplet and a quartet in the upfield region, corresponding to the methyl and methylene protons of the ethyl group, respectively. Several signals in the aromatic region would correspond to the protons on the benzene ring. A broad singlet for the -NH₂ protons would also be expected.

  • ¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group, the ester carbonyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached substituents (-NH₂, -Cl, -COOEt).

  • Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (typically 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester group (around 1700-1730 cm⁻¹), and C-Cl stretching in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Synthesis and Reactivity

Ethyl 2-amino-6-chlorobenzoate is typically synthesized via the esterification of its corresponding carboxylic acid, 2-amino-6-chlorobenzoic acid. The Fischer esterification method, using an alcohol in the presence of a strong acid catalyst, is a common and effective route.

Experimental Protocol: Synthesis of Ethyl 2-amino-6-chlorobenzoate via Fischer Esterification

This protocol is a representative method adapted from standard esterification procedures for similar aminobenzoic acids.[5]

Materials:

  • 2-Amino-6-chlorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Suspend 2-amino-6-chlorobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 mL per gram of acid) in a round-bottom flask.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the acid's molar equivalent) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (e.g., 4-8 hours), monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Neutralization: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Wash subsequently with deionized water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude Ethyl 2-amino-6-chlorobenzoate by recrystallization or column chromatography to obtain the final, pure compound.

G Synthetic Workflow for Ethyl 2-amino-6-chlorobenzoate start 2-Amino-6-chlorobenzoic Acid + Absolute Ethanol catalyst Add H₂SO₄ (cat.) start->catalyst 1 reflux Heat to Reflux (4-8 hours) catalyst->reflux 2 workup Cool & Concentrate reflux->workup 3 neutralize Neutralize (NaHCO₃) & Extract (EtOAc) workup->neutralize 4 dry Dry (Na₂SO₄) & Concentrate neutralize->dry 5 product Pure Ethyl 2-amino-6-chlorobenzoate dry->product 6

Synthetic workflow for Ethyl 2-amino-6-chlorobenzoate.

Applications in Drug Development and Research

Ethyl 2-amino-6-chlorobenzoate is a key intermediate in the synthesis of complex organic molecules. Its utility stems from the presence of three distinct functional groups that can be selectively modified.

  • Building Block for Heterocycles: The amino and chloro groups are precursors for building fused heterocyclic ring systems, which are common scaffolds in many pharmacologically active compounds.[6] For example, it can participate in reactions like the Ullmann condensation or cyclization reactions to form quinazolinones and benzothiazoles.[7][8]

  • Pharmaceutical Synthesis: As an analog of other aminobenzoic acids, this compound is a valuable starting material for creating libraries of novel compounds for drug discovery screening.[9][10] The ester group can be hydrolyzed back to a carboxylic acid or converted to an amide, providing further diversification points.

  • Fine Chemicals: Beyond pharmaceuticals, it serves as a precursor in the synthesis of dyes, agrochemicals, and other specialty chemicals where a substituted aniline core is required.[11]

G Role as a Synthetic Intermediate main Ethyl 2-amino-6-chlorobenzoate (Building Block) sub1 Amide Coupling main->sub1 sub2 Cyclization Reactions main->sub2 sub3 Ullmann Condensation main->sub3 sub4 Ester Hydrolysis main->sub4 prod1 Amide Derivatives sub1->prod1 prod2 Quinazolinones sub2->prod2 prod3 N-Aryl Products sub3->prod3 prod4 Substituted Benzoic Acids sub4->prod4

Applications of Ethyl 2-amino-6-chlorobenzoate in synthesis.

Safety and Handling

Based on safety data sheets for structurally related compounds like 2-amino-6-chlorobenzoic acid and its methyl ester, Ethyl 2-amino-6-chlorobenzoate should be handled with care.[12][13] The following table summarizes the expected hazards.

Hazard TypeGHS Statement
Acute Toxicity H302: Harmful if swallowed[13][14]
Skin Corrosion/Irritation H315: Causes skin irritation[13][14]
Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation[13][14]
Respiratory Irritation H335: May cause respiratory irritation[13]
Aquatic Hazard H402: Harmful to aquatic life[14]
Handling and First Aid
  • Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust and use only in a well-ventilated area.[12][13]

  • Response:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][14]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[12][13]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13][14]

References

An In-depth Technical Guide to the Characterization of Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ethyl 2-amino-6-chlorobenzoate, a key chemical intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, including 2-amino-6-chlorobenzoic acid and ethyl 2-chlorobenzoate, to provide a thorough and well-rounded characterization. All data derived from analogous compounds are clearly indicated.

Physicochemical Properties

Table 1: Physicochemical Data of Ethyl 2-amino-6-chlorobenzoate and Related Compounds

PropertyValueSource/Analog
Molecular Formula C₉H₁₀ClNO₂Direct
Molecular Weight 199.63 g/mol Direct[1]
Melting Point Data not available-
Boiling Point Data not available-
Analog: 2-Amino-6-chlorobenzoic acid Melting Point138-140 °C[2]
Analog: Ethyl 2-chlorobenzoate Boiling Point243 °C[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of Ethyl 2-amino-6-chlorobenzoate. While experimental spectra for the title compound are not publicly available, the expected spectral characteristics can be inferred from its structural components and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro and ester groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the six carbons of the benzene ring. The positions of the aromatic carbon signals will be dictated by the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 2-amino-6-chlorobenzoate (Based on Analog Data)

¹H NMR Predicted δ (ppm)¹³C NMR Predicted δ (ppm)
Ethyl -CH₃~1.3Ethyl -CH₃~14
Ethyl -CH₂~4.3Ethyl -CH₂~61
Aromatic-H6.5 - 7.5Aromatic C-NH₂~148
NH₂Broad signalAromatic C-Cl~130
Aromatic C-COOEt~132
Aromatic C-H115 - 130
Carbonyl C=O~167

Note: Predicted values are based on typical chemical shifts for similar functional groups and data from analogs such as ethyl 4-aminobenzoate.[4]

2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for Ethyl 2-amino-6-chlorobenzoate

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amino)3300 - 3500 (two bands)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ester)1700 - 1730
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Ester)1100 - 1300
C-Cl Stretch600 - 800

Note: Expected ranges are based on standard IR correlation tables.[5]

2.3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at m/z 199 (for ³⁵Cl) and 201 (for ³⁷Cl) in a roughly 3:1 ratio.

Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl 2-amino-6-chlorobenzoate

m/zFragment
199/201[M]⁺ (Molecular ion)
154/156[M - OCH₂CH₃]⁺
126/128[M - COOCH₂CH₃]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of esters and aromatic compounds.[6][7]

Experimental Protocols

3.1. Synthesis: Fischer-Speier Esterification of 2-Amino-6-chlorobenzoic Acid

This protocol describes a general and robust method for the synthesis of Ethyl 2-amino-6-chlorobenzoate.[8][9]

Materials:

  • 2-Amino-6-chlorobenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • 10% Sodium Carbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-6-chlorobenzoic acid (1 equivalent) in an excess of absolute ethanol (10-20 equivalents).

  • Slowly add concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred suspension at room temperature. The addition is exothermic and may cause the precipitation of the aminobenzoic acid salt.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralize the residue by slowly adding 10% aqueous sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Ethyl 2-amino-6-chlorobenzoate by column chromatography on silica gel using a hexane-ethyl acetate gradient.

G Fischer-Speier Esterification Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 2-Amino-6-chlorobenzoic Acid D Reflux (4-6h) A->D B Ethanol (excess) B->D C H₂SO₄ (catalyst) C->D E Evaporation D->E F Neutralization (Na₂CO₃) E->F G Extraction (EtOAc) F->G H Drying (MgSO₄) G->H I Column Chromatography H->I J Ethyl 2-amino-6-chlorobenzoate I->J

Caption: Workflow for the synthesis of Ethyl 2-amino-6-chlorobenzoate.

3.2. Analytical Characterization

The identity and purity of the synthesized Ethyl 2-amino-6-chlorobenzoate should be confirmed using the following analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure.

  • Infrared Spectroscopy: An IR spectrum should be obtained to verify the presence of the key functional groups.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is recommended to determine the purity of the final compound.

Potential Biological Activity and Signaling Pathway

Derivatives of aminobenzoic acid are known to exhibit a range of biological activities, including local anesthetic and antifungal properties.[10][11] The ester functional group, as present in Ethyl 2-amino-6-chlorobenzoate, is a common feature in many local anesthetic drugs like procaine and benzocaine.[2]

4.1. Mechanism of Action as a Local Anesthetic

Local anesthetics primarily function by blocking voltage-gated sodium channels in the neuronal cell membrane.[12] By inhibiting the influx of sodium ions, they prevent the depolarization of the nerve fiber, thereby blocking the initiation and propagation of action potentials. This leads to a loss of sensation in the area supplied by the nerve.

G Local Anesthetic Action on Voltage-Gated Sodium Channels cluster_membrane Neuronal Membrane NaChannel Voltage-Gated Sodium Channel NoActionPotential Blocked Action Potential NaChannel->NoActionPotential Inhibits Na⁺ influx LA Ethyl 2-amino-6-chlorobenzoate (Local Anesthetic) LA->NaChannel Binds to channel ActionPotential Action Potential Propagation NerveImpulse Nerve Impulse ActionPotential->NerveImpulse NoNerveImpulse No Nerve Impulse NoActionPotential->NoNerveImpulse

References

An In-depth Technical Guide to Ethyl 2-amino-6-chlorobenzoate (CAS: 172217-11-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-6-chlorobenzoate is a substituted anthranilate derivative with the CAS number 172217-11-7. Its chemical structure, featuring an ethyl ester, an amino group, and a chlorine atom on the benzene ring, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential applications in drug discovery and development, with a focus on experimental details and data presentation.

Chemical and Physical Properties

Ethyl 2-amino-6-chlorobenzoate is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 172217-11-7N/A
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance SolidN/A
LogP 2.68[2]
PSA (Polar Surface Area) 52.32 Ų[2]
SMILES CCOC(=O)c1c(N)cccc1Cl[1]
InChIKey PKUFWXUXRIMHLM-UHFFFAOYSA-N[2]

Synthesis

A common and practical method for the synthesis of Ethyl 2-amino-6-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 2-amino-6-chlorobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of 2-amino-6-chlorobenzoic acid to Ethyl 2-amino-6-chlorobenzoate.

Materials:

  • 2-amino-6-chlorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 2-amino-6-chlorobenzoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. The addition is exothermic, and a precipitate of the ammonium salt may form.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-amino-6-chlorobenzoate.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

G cluster_workflow Synthesis Workflow Start Start Reactants 2-amino-6-chlorobenzoic acid + Ethanol (excess) + H₂SO₄ (catalyst) Start->Reactants 1. Mix Reaction Reflux Reactants->Reaction 2. Heat Workup Quench with NaHCO₃, Extract with Ethyl Acetate, Dry and Concentrate Reaction->Workup 3. Isolate Purification Column Chromatography (if necessary) Workup->Purification 4. Purify Product Ethyl 2-amino-6-chlorobenzoate Purification->Product

A generalized workflow for the synthesis of Ethyl 2-amino-6-chlorobenzoate.

Spectroscopic Data

Spectroscopy Expected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and the amino group protons.
¹³C NMR Resonances for the ethyl group carbons, aromatic carbons (including those attached to the amino, chloro, and ester groups), and the carbonyl carbon of the ester.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-O stretching (ester), and C-Cl stretching. Aromatic C-H and C=C stretching bands are also expected.
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight (199.63), and fragmentation patterns typical of an ethyl ester and a chlorinated aromatic compound.

Applications in Drug Discovery and Development

Ethyl 2-amino-6-chlorobenzoate is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its functional groups allow for a variety of chemical modifications.

Potential Biological Activity

While direct biological studies on Ethyl 2-amino-6-chlorobenzoate are limited, research on structurally related compounds provides insights into its potential therapeutic applications. Derivatives of 2-aminobenzothiazoles, which share a similar structural motif, have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects.

Notably, the structural isomer, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic effects against human breast cancer cell lines. This activity is suggested to be mediated through the modulation of the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival.

Synthetic Utility

The amino group of Ethyl 2-amino-6-chlorobenzoate is a key site for derivatization. It can undergo various reactions, such as acylation, alkylation, and condensation, to introduce diverse functionalities. The chloro substituent can participate in cross-coupling reactions, like the Suzuki-Miyaura coupling, to form carbon-carbon bonds and build more complex molecular scaffolds.

G cluster_derivatization Potential Derivatization Reactions Start Ethyl 2-amino-6-chlorobenzoate Acylation Acylation (Amide formation) Start->Acylation RCOCl, Base Alkylation Alkylation (Secondary/Tertiary amine formation) Start->Alkylation R-X, Base SuzukiCoupling Suzuki-Miyaura Coupling (C-C bond formation) Start->SuzukiCoupling Ar-B(OH)₂, Pd catalyst, Base Condensation Condensation (Heterocycle formation) Start->Condensation Dicarbonyl compounds

Potential synthetic transformations of Ethyl 2-amino-6-chlorobenzoate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 2-amino-6-chlorobenzoate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

Ethyl 2-amino-6-chlorobenzoate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its potential for derivatization and the biological activities observed in structurally related compounds suggest that it could be a useful scaffold for the development of novel therapeutic agents. Further research into its direct biological effects and its application in the synthesis of specific drug candidates is warranted. This guide provides a foundational understanding of this compound for researchers and developers in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 2-amino-6-chlorobenzoate (CAS No. 172217-11-7). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document outlines its physicochemical properties, provides a detailed experimental protocol for its synthesis via Fischer esterification, and includes a visual representation of the synthetic workflow.

Molecular Structure and Properties

Ethyl 2-amino-6-chlorobenzoate possesses a benzene ring substituted with an amino group at the 2-position, a chlorine atom at the 6-position, and an ethyl ester at the 1-position. The presence of these functional groups imparts specific reactivity and physical characteristics to the molecule, making it a versatile building block in medicinal chemistry.

Physicochemical Properties

Quantitative data for Ethyl 2-amino-6-chlorobenzoate is summarized below. Please note that while some properties are predicted based on computational models, experimental validation is recommended.

PropertyValueSource
CAS Number 172217-11-7[1]
Molecular Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.63 g/mol [2]
Predicted LogP 2.68[2]
Predicted Polar Surface Area (PSA) 52.32 Ų[2]
Predicted Boiling Point N/A[2]
Predicted Melting Point N/A[2]
Predicted Flash Point N/A[2]
Spectroscopic Data (Predicted/Placeholder)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Predicted
~ 1.3-1.4Triplet3H-CH₂CH₃
~ 4.3-4.4Quartet2H-CH₂ CH₃
~ 4.5-5.0Broad Singlet2H-NH₂
~ 6.6-7.3Multiplet3HAromatic Protons

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (ppm)Assignment
Predicted
~ 14-CH₂C H₃
~ 61-C H₂CH₃
~ 110-150Aromatic Carbons
~ 167C =O (Ester)

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Functional Group Assignment
Predicted
3400-3200N-H Stretch (Amino)
3000-2850C-H Stretch (Aliphatic)
~ 1720C=O Stretch (Ester)
~ 1600, 1450C=C Stretch (Aromatic)
~ 1250C-O Stretch (Ester)
~ 750C-Cl Stretch

Mass Spectrometry (MS)

m/zFragmentation Pattern
Predicted
199/201[M]⁺/ [M+2]⁺ (presence of Cl)
154/156[M - OCH₂CH₃]⁺
126/128[M - COOCH₂CH₃]⁺

Synthesis of Ethyl 2-amino-6-chlorobenzoate

The most common and direct method for the synthesis of Ethyl 2-amino-6-chlorobenzoate is the Fischer-Speier esterification of 2-amino-6-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established procedures for the esterification of similar aminobenzoic acids.[3][4][5][6]

Materials and Reagents:

  • 2-amino-6-chlorobenzoic acid

  • Absolute Ethanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (reagent grade)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 2-amino-6-chlorobenzoic acid (1.0 equivalent) in an excess of absolute ethanol (10-20 equivalents). The ethanol serves as both the reactant and the solvent.

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (1.0-1.5 equivalents) dropwise. The amino group of the starting material will be protonated by the acid, so a stoichiometric amount of acid is necessary. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (boiling point of ethanol is ~78°C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing ice-cold water.

    • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-amino-6-chlorobenzoate.

    • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the key stages of the Fischer-Speier esterification for the synthesis of Ethyl 2-amino-6-chlorobenzoate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_end Final Product A 2-amino-6-chlorobenzoic acid D Mix and Reflux (4-6 hours) A->D B Ethanol (excess) B->D C H₂SO₄ (catalyst) C->D E Quench with water D->E Cool F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Dry organic layer G->H I Purify by Column Chromatography H->I Evaporate solvent J Ethyl 2-amino-6-chlorobenzoate I->J

Caption: Synthesis of Ethyl 2-amino-6-chlorobenzoate.

Conclusion

Ethyl 2-amino-6-chlorobenzoate is a key synthetic intermediate with significant potential in drug discovery and development. This guide provides a foundational understanding of its molecular structure, properties, and a detailed protocol for its synthesis. The provided information is intended to support researchers and scientists in their endeavors to utilize this versatile molecule in the creation of novel chemical entities. Experimental verification of the predicted data is strongly encouraged to ensure accuracy in research applications.

References

Spectroscopic Profile of Ethyl 2-amino-6-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2-amino-6-chlorobenzoate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related molecules. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Ethyl 2-amino-6-chlorobenzoate. These predictions are derived from established principles of spectroscopy and data from analogous compounds, including various substituted aminobenzoates and chlorobenzoates.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.2 - 7.4Triplet1Aromatic H (C4-H)
~ 6.7 - 6.9Doublet1Aromatic H (C5-H)
~ 6.6 - 6.8Doublet1Aromatic H (C3-H)
~ 4.8 (broad)Singlet2-NH₂
~ 4.3Quartet2-OCH₂CH₃
~ 1.3Triplet3-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 167C=O (Ester)
~ 148C-NH₂
~ 135C-Cl
~ 132Aromatic CH
~ 118Aromatic CH
~ 116Aromatic C (quaternary)
~ 115Aromatic CH
~ 61-OCH₂CH₃
~ 14-OCH₂CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric)
3080 - 3020MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1720 - 1700StrongC=O stretch (ester)
1620 - 1580StrongN-H bend and Aromatic C=C stretch
1300 - 1200StrongC-O stretch (ester)
1100 - 1000StrongC-O stretch (ester)
850 - 750StrongC-Cl stretch
800 - 700StrongAromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityPossible Fragment
199/201High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
170/172Medium[M - C₂H₅]⁺
154/156High[M - OCH₂CH₃]⁺
126/128Medium[M - COOCH₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of Ethyl 2-amino-6-chlorobenzoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-32.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid Ethyl 2-amino-6-chlorobenzoate sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of Ethyl 2-amino-6-chlorobenzoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 500.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Ethyl 2-amino-6-chlorobenzoate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Peak Assignment, Fragmentation Analysis) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Navigating the Solubility Landscape of Ethyl 2-amino-6-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-amino-6-chlorobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this paper also presents data for the structurally related compound, 2-Amino-6-chlorobenzoic acid, to offer valuable insights. Furthermore, a detailed experimental protocol for determining solubility via the isothermal shake-flask method is provided, enabling researchers to generate precise data for their specific applications.

Solubility Profile of Ethyl 2-amino-6-chlorobenzoate

For a related isomer, Ethyl 4-amino-2-chlorobenzoate, it is reported to be "very slightly soluble," with a calculated aqueous solubility of 0.38 g/L at 25 °C. While this provides a general indication of the solubility of similar structures, it is not a direct measure for Ethyl 2-amino-6-chlorobenzoate.

Solubility Data of Structurally Analogous 2-Amino-6-chlorobenzoic Acid

To provide a practical reference point, the following table summarizes the mole fraction solubility of the parent carboxylic acid, 2-Amino-6-chlorobenzoic acid, in various organic solvents at different temperatures. This data, determined by the saturated shake-flask method, can guide solvent selection for reactions and purifications involving its ethyl ester derivative.[1] The descending order of mole fraction solubility at a given temperature is N-methyl pyrrolidone (NMP) > ethanol > ethyl acetate > n-propanol > isopropanol > n-butanol > ethylene glycol (EG) > isobutanol > n-heptanol > 1-octanol > acetonitrile > toluene > water > cyclohexane.[1]

SolventTemperature (K)Mole Fraction Solubility (10^3 * x)
Acetonitrile278.151.98
283.152.36
288.152.81
293.153.35
298.154.00
303.154.78
308.155.71
313.156.83
318.158.16
323.159.75
n-Propanol278.1511.21
283.1513.09
288.1515.22
293.1517.68
298.1520.55
303.1523.88
308.1527.75
313.1532.25
318.1537.49
323.1543.58
Toluene278.150.89
283.151.05
288.151.25
293.151.49
298.151.78
303.152.12
308.152.53
313.153.01
318.153.59
323.154.28
n-Butanol278.158.89
283.1510.32
288.1511.98
293.1513.91
298.1516.15
303.1518.75
308.1521.77
313.1525.27
318.1529.34
323.1534.06
Ethanol278.1514.35
283.1516.63
288.1519.26
293.1522.31
298.1525.83
303.1529.91
308.1534.63
313.1540.10
318.1546.43
323.1553.76
Isopropanol278.159.85
283.1511.46
288.1513.33
293.1515.51
298.1518.04
303.1520.98
308.1524.40
313.1528.38
318.1533.01
323.1538.39
Ethylene Glycol278.157.95
283.159.32
288.1510.93
293.1512.81
298.1514.99
303.1517.55
308.1520.54
313.1524.04
318.1528.13
323.1532.91
Cyclohexane278.150.11
283.150.13
288.150.16
293.150.19
298.150.23
303.150.28
308.150.34
313.150.41
318.150.50
323.150.61
Ethyl Acetate278.1512.18
283.1514.28
288.1516.75
293.1519.64
298.1523.03
303.1526.99
308.1531.64
313.1537.08
318.1543.46
323.1550.93
1-Octanol278.153.51
283.154.10
288.154.79
293.155.60
298.156.54
303.157.64
308.158.92
313.1510.42
318.1512.17
323.1514.21
n-Heptanol278.154.49
283.155.22
288.156.07
293.157.06
298.158.21
303.159.55
308.1511.11
313.1512.92
318.1515.03
323.1517.48
Isobutanol278.157.15
283.158.31
288.159.66
293.1511.23
298.1513.06
303.1515.19
308.1517.66
313.1520.54
318.1523.89
323.1527.78
Water278.150.15
283.150.18
288.150.21
293.150.25
298.150.30
303.150.36
308.150.43
313.150.52
318.150.62
323.150.74
N-Methyl Pyrrolidone278.15145.21
283.15161.43
288.15179.03
293.15198.24
298.15219.23
303.15242.20
308.15267.38
313.15295.03
318.15325.43
323.15358.89

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

The following is a detailed protocol for the experimental determination of the solubility of Ethyl 2-amino-6-chlorobenzoate in organic solvents. This method is widely accepted for generating reliable equilibrium solubility data.

3.1. Materials and Equipment

  • Ethyl 2-amino-6-chlorobenzoate (solute) of known purity

  • Selected organic solvent (of analytical grade or higher)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Thermostatically controlled orbital shaker or magnetic stirrer with a water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials for gravimetric analysis

  • Drying oven

  • Desiccator

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of Ethyl 2-amino-6-chlorobenzoate to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is in equilibrium with the solid phase.

    • Securely seal the vial to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker or stirrer set to the desired constant temperature (e.g., 298.15 K / 25 °C).

    • Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration.

  • Sample Withdrawal and Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry container. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Accurately weigh the container with the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the solution in the container using a gentle stream of nitrogen or by placing it in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is fully evaporated, place the container with the solid residue in a desiccator to cool to room temperature.

    • Weigh the container with the dry solid residue. Repeat the drying and weighing process until a constant mass is achieved.

3.3. Data Calculation

  • Mass of the solute: (Mass of container + dry residue) - (Mass of empty container)

  • Mass of the solvent: (Mass of container + solution) - (Mass of container + dry residue)

  • Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) * 100

  • Solubility (g/L): (Mass of solute / Volume of solution withdrawn)

Visualizing the Process: Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep Add excess solute to a known amount of solvent equilibration Agitate at constant temperature (24-72h) prep->equilibration sampling Withdraw supernatant equilibration->sampling filtration Filter through 0.22 µm syringe filter sampling->filtration weighing1 Weigh filtered solution filtration->weighing1 evaporation Evaporate solvent weighing1->evaporation weighing2 Weigh dry residue evaporation->weighing2 calculation Calculate solubility weighing2->calculation logical_relationship cluster_input Inputs cluster_process Process cluster_output Output solute Solute (Ethyl 2-amino-6-chlorobenzoate) equilibrium Establish Solid-Liquid Equilibrium solute->equilibrium solvent Organic Solvent solvent->equilibrium conditions Experimental Conditions (Temperature, Time) conditions->equilibrium separation Phase Separation (Filtration) equilibrium->separation quantification Quantification (Gravimetric Analysis) separation->quantification solubility Quantitative Solubility Data (e.g., g/L, mole fraction) quantification->solubility

References

"physical and chemical properties of Ethyl 2-amino-6-chlorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 2-amino-6-chlorobenzoate

Introduction

Ethyl 2-amino-6-chlorobenzoate is an organic compound belonging to the class of substituted benzoate esters. Its structure, featuring an amino group and a chlorine atom ortho to the ethyl ester on a benzene ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, drawing on available data for the compound and its structural isomers. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The properties of Ethyl 2-amino-6-chlorobenzoate are summarized below. Data for this specific isomer is limited, so properties of related compounds are included for context where appropriate.

General Information
PropertyValueSource
CAS Number 172217-11-7[1][2]
Molecular Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.63 g/mol [2]
SMILES O=C(OCC)C1=C(Cl)C=CC=C1N[2]
Purity 96+%[1]
Physical Properties
PropertyValueNotes
Appearance Off-white solidInferred from related compounds like Ethyl 4-amino-2-chlorobenzoate.[3]
Melting Point No data available---
Boiling Point No data available[2]
Solubility Moderate solubility in organic solventsInferred from typical properties of benzoate esters.[4]
Density No data available---

Spectroscopic Data

  • ¹H NMR: Protons of the ethyl group (a triplet and a quartet), aromatic protons, and a broad singlet for the amine (NH₂) protons are expected.

  • ¹³C NMR: Signals for the ethyl group carbons, aromatic carbons (some showing splitting due to chlorine), and a carbonyl carbon from the ester group are anticipated.

  • IR Spectroscopy: Characteristic absorption bands are expected for N-H stretching (amine), C=O stretching (ester), C-O stretching, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).

Chemical Properties and Reactivity

Handling and Storage

The compound should be stored in a dark place under an inert atmosphere at 2-8°C.[2]

Safety and Hazards

It is classified with the following hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H412: Harmful to aquatic life with long-lasting effects.[2] The signal word is "Warning".[2]

Reactivity

The structure of Ethyl 2-amino-6-chlorobenzoate contains several reactive sites:

  • Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It can also participate in coupling reactions.[4]

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2-amino-6-chlorobenzoic acid) under acidic or basic conditions.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the positions directed by the activating amino group and the deactivating, ortho-, para-directing chloro and ester groups.

The precursor, 2-amino-6-chlorobenzoic acid, is utilized as a reagent in peptide chemistry and in the synthesis of the pesticide pyrithiobac-sodium.[5] This suggests that the ethyl ester derivative can serve as a protected form of the carboxylic acid or as a starting material for similar synthetic applications.

Experimental Protocols

Detailed experimental protocols for the synthesis of Ethyl 2-amino-6-chlorobenzoate are not explicitly published. However, a standard esterification procedure, often referred to as Fischer esterification, is a common method for its preparation. The following is a representative protocol based on the synthesis of a similar compound, ethyl 4-amino-3-chlorobenzoate.[6]

Synthesis of Ethyl 2-amino-6-chlorobenzoate via Fischer Esterification

This protocol describes the synthesis from the corresponding carboxylic acid.

Materials:

  • 2-amino-6-chlorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

Procedure:

  • A suspension of 2-amino-6-chlorobenzoic acid in absolute ethanol (e.g., ~0.5 M concentration) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The mixture is cooled in an ice bath to approximately -15°C.[6]

  • Thionyl chloride (approx. 1.2 equivalents) is added dropwise to the stirred suspension, ensuring the temperature remains below -10°C.[6] Alternatively, a catalytic amount of concentrated sulfuric acid can be carefully added.

  • After the addition is complete, the reaction mixture is stirred at 40°C for 30 minutes, then brought to reflux.[6]

  • The reaction is refluxed for several hours (typically 3-12 hours), with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.

  • The resulting residue is carefully neutralized with a 10% aqueous solution of Na₂CO₃.

  • The crude product precipitates and is collected by filtration.

  • The precipitate is washed thoroughly with distilled water to remove any inorganic salts.

  • The final product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 2-amino-6-chlorobenzoate.

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of Ethyl 2-amino-6-chlorobenzoate.

Synthesis_Workflow Workflow for Synthesis and Purification Start Starting Materials (2-amino-6-chlorobenzoic acid, Ethanol, Catalyst) Reaction Esterification Reaction (Reflux) Start->Reaction 1. Mix & Heat Workup Reaction Workup (Neutralization, Extraction) Reaction->Workup 2. Cool & Quench Purification Purification (Recrystallization) Workup->Purification 3. Isolate Crude Product Final Product (Ethyl 2-amino-6-chlorobenzoate) Purification->Product 4. Purify Analysis Characterization (NMR, IR, MS) Product->Analysis 5. Verify Structure

Caption: General workflow for the synthesis of Ethyl 2-amino-6-chlorobenzoate.

References

Technical Guide: Safety and Handling of Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-amino-6-chlorobenzoate (CAS No. 172217-11-7) was not available through the conducted searches. The following guide has been compiled using data from structurally analogous compounds: Ethyl 4-aminobenzoate , Ethyl 2-chlorobenzoate , and 2-Amino-6-chlorobenzoic acid . This information should be used as a preliminary guide for risk assessment and handling procedures. It is imperative to handle Ethyl 2-amino-6-chlorobenzoate with caution and to perform a thorough risk assessment based on its own specific properties once available. The data presented below is for the specified analogous compounds and should not be directly attributed to Ethyl 2-amino-6-chlorobenzoate.

Introduction

This technical guide provides a comprehensive overview of the safety and handling considerations for Ethyl 2-amino-6-chlorobenzoate, aimed at researchers, scientists, and professionals in the field of drug development. Due to the absence of specific safety data for this compound, this guide extrapolates potential hazards and handling protocols from well-documented, structurally similar molecules. The information herein is intended to foster a culture of safety and to provide a framework for the responsible use of this chemical in a laboratory setting.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, Ethyl 2-amino-6-chlorobenzoate is likely to be classified as hazardous. The primary hazards are expected to be skin irritation, serious eye irritation, and potential for respiratory tract irritation. Some related compounds also show potential for allergic skin reactions.

GHS Hazard Statements for Analogous Compounds:

  • 2-Amino-6-chlorobenzoic acid:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Ethyl 4-aminobenzoate:

    • H315: Causes skin irritation.[2][3]

    • H317: May cause an allergic skin reaction.[3][4]

    • H319: Causes serious eye irritation.[2][3][4][5]

  • Ethyl 2-chlorobenzoate:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

Physical and Chemical Properties

The following tables summarize the physical and chemical properties of the analogous compounds. This data is crucial for understanding the behavior of these substances under various laboratory conditions.

Table 1: Physical and Chemical Properties of Ethyl 4-aminobenzoate

PropertyValue
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Physical StateSolid
AppearanceWhite crystalline solid
Melting Point88 - 92 °C (190.4 - 197.6 °F)[4]
Boiling Point310 °C (590 °F)[3]
Flash Point> 100 °C (> 212 °F)[4]
Water Solubility1.31 g/L[3]
log Pow (octanol/water)1.86[3]

Table 2: Physical and Chemical Properties of Ethyl 2-chlorobenzoate

PropertyValue
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol [6]
Physical StateLiquid
AppearanceColorless to Almost colorless
Boiling Point241-243 °C
Flash Point> 110 °C (> 230 °F)
Density1.18 g/mL at 25 °C

Table 3: Physical and Chemical Properties of 2-Amino-6-chlorobenzoic acid

PropertyValue
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Physical StateSolid
AppearanceNo data available
Melting PointNo data available
Boiling PointNo data available

Toxicological Information

Toxicological data for analogous compounds are presented below. This information is critical for assessing the potential health effects of exposure.

Table 4: Toxicological Data for Ethyl 4-aminobenzoate

TestSpeciesRouteValue
LD50RatOral3,042 mg/kg[3]

No specific LD50/LC50 data was found for Ethyl 2-chlorobenzoate or 2-Amino-6-chlorobenzoic acid in the provided search results.

Potential Health Effects (based on analogs):

  • Inhalation: May cause respiratory tract irritation.[1][6]

  • Skin Contact: Causes skin irritation. May cause an allergic skin reaction.[1][2][3][4][6]

  • Eye Contact: Causes serious eye irritation.[1][2][3][4][5][6]

  • Ingestion: May be harmful if swallowed.[4]

Experimental Protocols and Handling Procedures

The following sections detail generalized experimental protocols for the safe handling, storage, and disposal of aromatic amino and chloro compounds, based on the information available for the analogs.

5.1. Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling the material. The following diagram illustrates the relationship between the identified hazards and the required personal protective equipment.

Hazard_PPE_Relationship cluster_hazards Identified Hazards (from Analogs) cluster_ppe Required Personal Protective Equipment H315 Skin Irritation Gloves Chemical Resistant Gloves (e.g., Nitrile) H315->Gloves Protects against Coat Lab Coat H315->Coat General Protection H319 Serious Eye Irritation Goggles Safety Goggles/ Face Shield H319->Goggles Protects against H319->Coat General Protection H335 Respiratory Irritation H335->Coat General Protection Respirator Respirator (if dusts/ aerosols are generated) H335->Respirator Protects against H317 Skin Sensitization H317->Gloves Protects against H317->Coat General Protection

Caption: Relationship between potential hazards and required PPE.

5.2. Safe Handling Workflow

Adherence to a strict handling workflow is essential to minimize exposure.

Safe_Handling_Workflow Start Start: Before Handling RiskAssessment 1. Conduct Risk Assessment Start->RiskAssessment GatherPPE 2. Gather Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->GatherPPE CheckVentilation 3. Ensure Proper Ventilation (Fume Hood) GatherPPE->CheckVentilation Handling Handling the Compound CheckVentilation->Handling Weighing 4. Weigh/Measure Compound in a Ventilated Area Handling->Weighing Procedure 5. Perform Experimental Procedure Weighing->Procedure AfterHandling End: After Handling Procedure->AfterHandling Decontaminate 6. Decontaminate Work Area and Equipment AfterHandling->Decontaminate DisposeWaste 7. Dispose of Waste in Designated Containers Decontaminate->DisposeWaste RemovePPE 8. Remove PPE Correctly DisposeWaste->RemovePPE WashHands 9. Wash Hands Thoroughly RemovePPE->WashHands

Caption: A generalized workflow for the safe handling of chemical compounds.

5.3. Storage

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Keep in a dry, cool and well-ventilated place.

  • For Ethyl 2-amino-6-chlorobenzoate specifically, some suppliers recommend storage at 2-8°C, in a dark place under an inert atmosphere.

5.4. Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not let the product enter drains.

Emergency Procedures

6.1. First Aid Measures

The following diagram outlines the recommended first aid procedures based on the information for analogous compounds.

First_Aid_Procedures cluster_exposure Route of Exposure cluster_action First Aid Action Inhalation Inhalation InhalationAction Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. Inhalation->InhalationAction If Inhaled Skin Skin Contact SkinAction Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. Skin->SkinAction If on Skin Eye Eye Contact EyeAction Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. Eye->EyeAction If in Eyes Ingestion Ingestion IngestionAction Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention. Ingestion->IngestionAction If Swallowed

Caption: First aid procedures for different routes of exposure.

6.2. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment (see section 5.1). Avoid dust formation.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[4]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal.[2] Avoid generating dust. After material pickup is complete, wash the spill site.[7]

6.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), water spray, or foam. For a small fire, a tri-class dry chemical fire extinguisher is recommended.[7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Conditions to Avoid: Incompatible products, excess heat, and formation of dust.

  • Incompatible Materials: Strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

This guide provides a foundational understanding of the safety and handling requirements for Ethyl 2-amino-6-chlorobenzoate based on available data for similar compounds. It is the responsibility of the user to conduct a thorough risk assessment and to consult with their institution's safety office before commencing any work with this chemical.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-6-chlorobenzoate, a key intermediate in the pharmaceutical and chemical industries. This document outlines the primary starting materials, detailed experimental protocols, and relevant chemical principles.

Introduction

Ethyl 2-amino-6-chlorobenzoate, also known as ethyl 6-chloroanthranilate, is a substituted aromatic ester. Its structure, featuring an amino group, a chlorine atom, and an ethyl ester on a benzene ring, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The primary and most direct route for its synthesis involves the esterification of 2-amino-6-chlorobenzoic acid.

Primary Starting Material: 2-Amino-6-chlorobenzoic Acid

The principal starting material for the synthesis of Ethyl 2-amino-6-chlorobenzoate is 2-amino-6-chlorobenzoic acid . This compound is commercially available from various chemical suppliers.

Table 1: Properties of 2-Amino-6-chlorobenzoic Acid

PropertyValue
CAS Number 2148-56-3
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Off-white to beige crystalline powder
Melting Point 148-152 °C

Synthetic Route: Fischer-Speier Esterification

The most common and efficient method for the synthesis of Ethyl 2-amino-6-chlorobenzoate from 2-amino-6-chlorobenzoic acid is the Fischer-Speier esterification . This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 2-amino-6-chlorobenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester product, a large excess of ethanol is used, acting as both a reactant and the solvent. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

It is important to note that the basic amino group (-NH₂) on the benzene ring can be protonated by the strong acid catalyst, forming an ammonium salt. This necessitates the use of at least a stoichiometric amount of the acid catalyst to ensure enough is available to catalyze the esterification.[1]

Fischer_Esterification_Mechanism Start 2-Amino-6-chlorobenzoic Acid + Ethanol Protonation Protonation of Carbonyl Oxygen (H₂SO₄) Start->Protonation Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product Ethyl 2-amino-6-chlorobenzoate Deprotonation->Product

Figure 1: Fischer-Speier Esterification Pathway

Detailed Experimental Protocol

This section provides a detailed procedure for the synthesis of Ethyl 2-amino-6-chlorobenzoate via Fischer-Speier esterification.

Table 2: Reagents and Materials

Reagent/MaterialGradeMolar Mass ( g/mol )Notes
2-Amino-6-chlorobenzoic acid≥98%171.58Starting material
Ethanol, absoluteAnhydrous46.07Reactant and solvent
Sulfuric acid, concentrated98%98.08Catalyst
Sodium carbonate solution10% aqueous105.99For neutralization
Ethyl acetateReagent grade88.11For extraction
Anhydrous sodium sulfateReagent grade142.04For drying
Deionized water-18.02-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-6-chlorobenzoic acid (1.0 equivalent) in absolute ethanol (10-20 molar equivalents).

  • Catalyst Addition: While stirring the suspension at room temperature, slowly add concentrated sulfuric acid (1.0-1.2 equivalents) dropwise. The addition is exothermic, and a precipitate of the aminobenzoic acid sulfate salt may form.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Carefully neutralize the acidic solution by the dropwise addition of a 10% aqueous sodium carbonate solution until the pH is approximately 8. This will cause the precipitation of the crude ethyl 2-amino-6-chlorobenzoate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure Ethyl 2-amino-6-chlorobenzoate.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 2-amino-6-chlorobenzoic acid in absolute ethanol B Slowly add concentrated H₂SO₄ A->B C Reflux for 4-6 hours B->C D Cool and pour into ice-water C->D E Neutralize with 10% Na₂CO₃ solution D->E F Extract with ethyl acetate E->F G Wash with brine and dry over Na₂SO₄ F->G H Remove solvent under reduced pressure G->H I Recrystallize from ethanol/water H->I J Pure Ethyl 2-amino-6-chlorobenzoate I->J

Figure 2: Experimental Workflow for the Synthesis

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Ethyl 2-amino-6-chlorobenzoate. Actual yields may vary depending on the specific reaction conditions and scale.

Table 3: Reaction Parameters and Expected Outcome

ParameterValue
Typical Yield 85-95%
Purity (after recrystallization) >98%
Reaction Time 4-6 hours
Reaction Temperature ~78 °C (refluxing ethanol)

Conclusion

The synthesis of Ethyl 2-amino-6-chlorobenzoate from 2-amino-6-chlorobenzoic acid via Fischer-Speier esterification is a reliable and high-yielding method. This in-depth guide provides the necessary details for researchers, scientists, and drug development professionals to successfully perform this synthesis. The straightforward procedure and readily available starting materials make this an accessible route to a valuable chemical intermediate. Careful control of reaction conditions, particularly the amount of acid catalyst and the removal of water, is crucial for maximizing the yield and purity of the final product.

References

Methodological & Application

Applications of Ethyl 2-amino-6-chlorobenzoate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-6-chlorobenzoate is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds with significant biological and pharmaceutical activities. Its strategic placement of an amino group, a chloro substituent, and an ethyl ester on the benzene ring allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of ethyl 2-amino-6-chlorobenzoate in key organic synthesis reactions, including the construction of quinazolinones and participation in palladium-catalyzed cross-coupling reactions.

Application 1: Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Ethyl 2-amino-6-chlorobenzoate can be a key precursor for the synthesis of 8-chloro-substituted quinazolin-4(3H)-ones. The general synthetic strategy involves a two-step sequence: acylation of the amino group followed by cyclocondensation.

General Synthetic Pathway for Quinazolinones

start Ethyl 2-amino-6-chlorobenzoate intermediate Ethyl 2-(acylamino)-6-chlorobenzoate start->intermediate Acyl Chloride (R1COCl), Pyridine benzoxazinone 8-Chloro-2-substituted-4H-benzo[d][1,3]oxazin-4-one intermediate->benzoxazinone Acetic Anhydride, Heat product 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-one benzoxazinone->product Primary Amine (R2NH2), Heat

Caption: Synthesis of 8-chloro-quinazolin-4(3H)-ones.

Experimental Protocol: Synthesis of 8-Chloro-2-methylquinazolin-4(3H)-one

This protocol describes a representative synthesis of an 8-chloro-quinazolin-4(3H)-one derivative.

Materials:

  • Ethyl 2-amino-6-chlorobenzoate

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

Step 1: Synthesis of Ethyl 2-acetamido-6-chlorobenzoate

  • In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-amino-6-chlorobenzoate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the solution.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ethyl 2-acetamido-6-chlorobenzoate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 8-Chloro-2-methyl-4H-benzo[d][1][2]oxazin-4-one

  • Reflux the crude ethyl 2-acetamido-6-chlorobenzoate from the previous step in acetic anhydride for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • The resulting solid can be triturated with diethyl ether or hexane to afford the benzoxazinone intermediate.

Step 3: Synthesis of 8-Chloro-2-methylquinazolin-4(3H)-one

  • To a solution of the 8-chloro-2-methyl-4H-benzo[d][1][2]oxazin-4-one intermediate in ethanol, add hydrazine hydrate (1.5 eq).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 8-chloro-2-methylquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol.

Quantitative Data for Related Quinazolinone Syntheses

The following table summarizes yields for the synthesis of various quinazolinone derivatives starting from substituted anthranilic acids, which are analogous to the reactions described above.

Starting Material AnalogueReagentsProduct TypeYield (%)Reference
2-Aminobenzamideα-Keto acids2-Substituted-4(3H)-quinazolinonesup to 91%[3]
2-AminobenzamideTertiary amines, Cu catalyst2,3-Disubstituted-4(3H)-quinazolinonesup to 91%[3]
Anthranilic acidChloroacetyl chloride, secondary amines, hydrazine2-((Dialkylamino)methyl)-3-aminoquinazolin-4(3H)-oneNot specified[4]

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The chloro-substituent on ethyl 2-amino-6-chlorobenzoate provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl groups at the 6-position. These resulting biaryl structures are common motifs in medicinally important molecules.

General Workflow for Suzuki-Miyaura Coupling

start Ethyl 2-amino-6-chlorobenzoate reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reagents->reaction product Ethyl 2-amino-6-arylbenzoate reaction->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol is based on established methods for the Suzuki coupling of aryl chlorides.[5]

Materials:

  • Ethyl 2-amino-6-chlorobenzoate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a Schlenk flask, add ethyl 2-amino-6-chlorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data for Suzuki Coupling of Related Aryl Chlorides

The following table presents typical yields for Suzuki-Miyaura coupling reactions involving various aryl chlorides, demonstrating the feasibility of this transformation.

Aryl Chloride SubstrateBoronic AcidCatalyst SystemYield (%)Reference
2-Amino-6-bromobenzothiazoleTolylboronic acidPd(PPh₃)₄, K₃PO₄Moderate[6]
2-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(0), DMF64%[6]
Aryl/Heteroaryl Bromides2-PyridylboronatePd₂(dba)₃, phosphite ligand74-82%[7]
2-Chloro-6-fluorobenzaldehydeAryl/heteroaryl boronic acidsPd(OAc)₂, SPhos, K₃PO₄Not specified[5]

Application 3: Synthesis of Benzothiazole Derivatives

While direct synthesis from ethyl 2-amino-6-chlorobenzoate is less commonly reported, its structural analogs are key in forming benzothiazoles, another class of heterocycles with diverse biological activities. The general approach involves the reaction of an aminothiophenol equivalent, which can be conceptually derived from the starting material, with various electrophiles. For instance, related 2-amino-halobenzoates can undergo transformations to form benzothiazole cores.[8][9]

Conceptual Synthetic Pathway to Benzothiazoles

start Ethyl 2-amino-6-chlorobenzoate Derivative reaction Benzothiazole Formation start->reaction thiolation Thiolation/Cyclization Reagent (e.g., Lawesson's Reagent) thiolation->reaction product Substituted Benzothiazole reaction->product

Caption: Conceptual pathway to benzothiazoles.

Experimental Protocol: Synthesis of 2-Amino-6-substituted Benzothiazoles (General, from substituted anilines)

This protocol, adapted from the synthesis of related benzothiazoles, illustrates the general principle.[10]

Materials:

  • A substituted aniline (as a proxy for a derivative of ethyl 2-amino-6-chlorobenzoate)

  • Potassium thiocyanate (KSCN)

  • Bromine

  • Glacial acetic acid

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of potassium thiocyanate (2.0 eq) in glacial acetic acid.

  • To this mixture, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice water.

  • Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole derivative.

Quantitative Data for Benzothiazole Synthesis

The following table provides yield information for the synthesis of various benzothiazole derivatives.

Starting MaterialReagentsProductYield (%)Reference
p-ToluidineKSCN, Br₂, AcOH2-Amino-6-methylbenzothiazoleNot specified[10]
4-ChloroanilineKSCN, Br₂, AcOH2-Amino-6-chlorobenzothiazoleNot specified[10]
Ethyl p-aminobenzoateKSCN, Br₂, AcOHEthyl 2-aminobenzothiazole-6-carboxylate85%[11]

References

Ethyl 2-amino-6-chlorobenzoate: A Versatile Starting Material in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 2-amino-6-chlorobenzoate is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its disubstituted aromatic ring, featuring an amino group, a chloro substituent, and an ethyl ester, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures, most notably heterocyclic systems that form the core of many therapeutic agents. Researchers in drug discovery and medicinal chemistry utilize this compound for the synthesis of novel molecules with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.

Application Notes

Ethyl 2-amino-6-chlorobenzoate serves as a key precursor in the synthesis of a diverse range of heterocyclic compounds. The strategic positioning of its functional groups enables its participation in cyclization, multicomponent, and substitution reactions.

Synthesis of Benzothiazole Derivatives

One of the significant applications of aminobenzoic acid derivatives is in the synthesis of benzothiazoles, a scaffold present in numerous pharmacologically active compounds. The amino group of ethyl 2-amino-6-chlorobenzoate can react with a thiocyanate source, followed by cyclization to form the benzothiazole ring. These derivatives are being explored for their potential as anticancer and antimicrobial agents.[1][2]

Synthesis of Quinazolinone Derivatives

Ethyl 2-amino-6-chlorobenzoate is an excellent starting material for the preparation of quinazolinone derivatives. The synthesis typically involves an initial acylation of the amino group, followed by a cyclization reaction. The resulting quinazolinone core is a privileged structure in medicinal chemistry, found in drugs with a wide range of activities, including as kinase inhibitors for cancer therapy.[3]

Multicomponent Reactions (MCRs)

The presence of the primary amine and the electron-withdrawing ester group makes ethyl 2-amino-6-chlorobenzoate a suitable component in multicomponent reactions, such as the Ugi reaction.[4] MCRs are highly efficient one-pot reactions that allow for the rapid assembly of complex molecules from three or more starting materials, which is highly desirable in the generation of compound libraries for high-throughput screening in drug discovery.[5]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Disubstituted-7-chloro-quinazolin-4(3H)-ones

This protocol is adapted from established methods for quinazolinone synthesis from anthranilic acid derivatives.

Step 1: Formation of 7-Chloro-2-substituted-4H-benzo[d][6][7]oxazin-4-one

  • In a round-bottom flask, dissolve ethyl 2-amino-6-chlorobenzoate (1 equivalent) in a suitable solvent such as pyridine.

  • Add an appropriate acyl chloride (R¹COCl) (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude benzoxazinone intermediate.

Step 2: Formation of 2,3-Disubstituted-7-chloro-quinazolin-4(3H)-one

  • Suspend the crude 7-chloro-2-substituted-4H-benzo[d][6][7]oxazin-4-one (1 equivalent) in a solvent like ethanol or dimethylformamide (DMF).

  • Add a primary amine (R²NH₂) (1.2 equivalents) to the suspension.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour into water to precipitate the final product.

  • Filter the solid, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,3-disubstituted-7-chloro-quinazolin-4(3H)-one.

Protocol 2: General Procedure for the Ugi Four-Component Reaction (U-4CR)

This is a general protocol that can be adapted for ethyl 2-amino-6-chlorobenzoate as the amine component.[7]

  • To a round-bottom flask, add the aldehyde or ketone component (1 equivalent), ethyl 2-amino-6-chlorobenzoate (1 equivalent), and a carboxylic acid (1 equivalent) in a suitable solvent, typically methanol or trifluoroethanol.

  • Stir the mixture at room temperature for 10-20 minutes.

  • Add the isocyanide component (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired α-acetamido carboxamide derivative.[6][7]

Quantitative Data

The following table summarizes representative yields for reactions involving aminobenzoic acid derivatives as starting materials.

Starting MaterialReaction TypeProduct ClassYield (%)Reference
2-AminobenzothiazoleReaction with chloroacetyl chloride(1'-chloroacetyl)-2-aminobenzothiazole75[8]
(1'-chloroacetyl)-2-aminobenzothiazoleAmination with hydrazine hydrate(1'-hydrazinoacetyl)-2-aminobenzothiazole72[8]
(1'-hydrazinoacetyl)-2-aminobenzothiazoleCondensation with benzaldehyde[1'(N-benzylidene)-hydrazinoacetyl]-2-aminobenzothiazole70[8]
4-Amino-2-hydroxybenzoateBoc-protectionMethyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybenzoateNot specified[9]
3-Hydroxy-4-nitrobenzoic acidEsterificationMethyl 3-hydroxy-4-nitrobenzoateNot specified[9]
2-Amino-4-nitrobenzothiazoleReaction with chloroacetyl chloride2-chloroacetylamino-4-nitrobenzothiazole80[7]
3-AminopyridineReaction with ethyl chloroacetateEthyl 3-aminopyridylacetate70[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Ethyl 2-amino-6-chlorobenzoate react Reaction (e.g., Cyclization, MCR) start->react product Crude Product react->product filter Filtration / Extraction product->filter wash Washing filter->wash dry Drying wash->dry chromatography Column Chromatography / Recrystallization dry->chromatography end_product Pure Product chromatography->end_product characterization Characterization (NMR, MS, IR, m.p.) end_product->characterization

Caption: General experimental workflow for synthesis and purification.

quinazolinone_synthesis start Ethyl 2-amino-6-chlorobenzoate reagent1 + Acyl Chloride (R¹COCl) in Pyridine start->reagent1 intermediate 7-Chloro-2-substituted- 4H-benzo[d][1,3]oxazin-4-one reagent1->intermediate reagent2 + Primary Amine (R²NH₂) in Ethanol/DMF, Reflux intermediate->reagent2 product 2,3-Disubstituted-7-chloro- quinazolin-4(3H)-one reagent2->product

Caption: Reaction scheme for quinazolinone synthesis.

ugi_reaction amine Ethyl 2-amino-6-chlorobenzoate (Amine) reaction_center amine->reaction_center aldehyde Aldehyde/Ketone aldehyde->reaction_center acid Carboxylic Acid acid->reaction_center isocyanide Isocyanide isocyanide->reaction_center product α-Acetamido Carboxamide Derivative reaction_center->product Ugi-4CR (One-pot)

Caption: Ugi four-component reaction scheme.

References

Application Notes and Protocols: Reactions Involving Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of Ethyl 2-amino-6-chlorobenzoate, a valuable starting material in the synthesis of heterocyclic compounds, particularly quinoline derivatives. The protocols outlined below focus on the Conrad-Limpach and Gould-Jacobs type reactions for the synthesis of 8-chloro-4-hydroxyquinolinone derivatives, which are important scaffolds in medicinal chemistry.

Introduction

Ethyl 2-amino-6-chlorobenzoate is a substituted anthranilate ester featuring an amino group and a chlorine atom ortho to the ester functionality. This unique substitution pattern makes it a versatile precursor for the synthesis of various heterocyclic systems. The amino group can act as a nucleophile, while the chlorine atom can be retained in the final product or be a site for further functionalization. The ester group can be hydrolyzed or participate in cyclization reactions.

One of the key applications of this compound is in the synthesis of quinolinones, a class of compounds with a broad range of biological activities. The Conrad-Limpach and Gould-Jacobs reactions provide effective methods for the construction of the quinoline ring system from anilines and β-ketoesters.

Key Reaction: Synthesis of 8-Chloro-4-hydroxy-2-methyl-quinolin-2(1H)-one

The reaction of Ethyl 2-amino-6-chlorobenzoate with ethyl acetoacetate proceeds in two main stages: the formation of an intermediate enamine followed by a high-temperature cyclization to yield the quinolinone product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-((2-chloro-6-ethoxycarbonylphenyl)amino)but-2-enoate (Enamine Intermediate)

This protocol describes the initial condensation reaction between Ethyl 2-amino-6-chlorobenzoate and ethyl acetoacetate.

Materials:

  • Ethyl 2-amino-6-chlorobenzoate

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add Ethyl 2-amino-6-chlorobenzoate (1 equivalent), ethyl acetoacetate (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient amount of toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (no more water is collected and starting material is consumed), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 2: Cyclization to 8-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one

This protocol details the thermal cyclization of the enamine intermediate to the final quinolinone product.[1]

Materials:

  • Ethyl 3-((2-chloro-6-ethoxycarbonylphenyl)amino)but-2-enoate (from Protocol 1)

  • High-boiling point solvent (e.g., Diphenyl ether)

  • High-temperature thermometer

  • Heating mantle with a sand bath

  • Dethyl ether

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the crude enamine intermediate (1 equivalent) in a high-boiling point solvent such as diphenyl ether.

  • Heat the solution in a pre-heated sand bath to an internal temperature of 220 °C.[1]

  • Maintain this temperature for approximately 7 minutes.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Upon cooling, a solid precipitate will form.

  • Filter the solid and wash it thoroughly with diethyl ether to remove the high-boiling solvent.[1]

  • Dry the solid to obtain the desired 8-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one.

Data Presentation
CompoundStarting MaterialReagentReaction TypeYieldReference
8-Chloro-2-methyl-4-quinolinol3-[(2-chlorophenyl)imino]-, ethyl esterHeat (in Diphenyl ether)Thermal Cyclization77%[1]

Visualizations

Reaction Workflow

Reaction_Workflow start Ethyl 2-amino-6-chlorobenzoate intermediate Enamine Intermediate (Ethyl 3-((2-chloro-6-ethoxycarbonylphenyl)amino)but-2-enoate) start->intermediate Condensation (p-TSA, Toluene, Reflux) reagent1 Ethyl acetoacetate reagent1->intermediate product 8-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one intermediate->product Thermal Cyclization (Diphenyl ether, 220°C)

Caption: Workflow for the synthesis of 8-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one.

Logical Relationship of Reactants and Product

Logical_Relationship reactant1 Ethyl 2-amino-6-chlorobenzoate reaction_type Conrad-Limpach/ Gould-Jacobs Reaction reactant1->reaction_type reactant2 Ethyl acetoacetate reactant2->reaction_type product 8-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one reaction_type->product Forms

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-amino-6-chlorobenzoate is a valuable starting material in the synthesis of various heterocyclic compounds that are pivotal as pharmaceutical intermediates. Its substituted benzene ring structure makes it an ideal precursor for the construction of quinazolinone scaffolds. Quinazolin-4(3H)-ones are a class of fused heterocycles that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This document provides detailed protocols for the utilization of Ethyl 2-amino-6-chlorobenzoate in the synthesis of 8-chloroquinazolin-4(3H)-one, a key intermediate for the development of novel therapeutic agents.

Application: Synthesis of 8-Chloroquinazolin-4(3H)-one

8-Chloroquinazolin-4(3H)-one serves as a crucial building block for the synthesis of more complex and biologically active molecules. The following section details the two-step synthesis from Ethyl 2-amino-6-chlorobenzoate.

Step 1: Hydrolysis of Ethyl 2-amino-6-chlorobenzoate to 2-Amino-6-chlorobenzoic acid

The initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure, typically carried out under basic conditions.

Step 2: Cyclization of 2-Amino-6-chlorobenzoic acid with Formamide (Niementowski Reaction)

The synthesis of the quinazolinone ring is achieved through the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide. In this case, 2-amino-6-chlorobenzoic acid is reacted with formamide at elevated temperatures to yield 8-chloroquinazolin-4(3H)-one.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzoic acid

Materials:

  • Ethyl 2-amino-6-chlorobenzoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve Ethyl 2-amino-6-chlorobenzoate in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-6-chlorobenzoic acid.

Protocol 2: Synthesis of 8-Chloroquinazolin-4(3H)-one

This protocol is adapted from a similar synthesis of 6-bromoquinazolin-4(3H)-one.[4]

Materials:

  • 2-Amino-6-chlorobenzoic acid

  • Formamide

  • Water

  • Anhydrous ethanol

  • Standard laboratory glassware

Procedure:

  • A mixture of 2-amino-6-chlorobenzoic acid (10 mmol) and formamide (40 mmol) is stirred at 130 °C for 4 hours.[4]

  • After the reaction period, water (30 mL) is added to the reaction mixture.[4]

  • The mixture is then cooled to 60 °C, and an additional 20 mL of water is added.[4]

  • After stirring for another 30 minutes, the precipitated product is isolated by vacuum filtration.[4]

  • The crude product is washed with anhydrous ethanol to afford 8-chloroquinazolin-4(3H)-one.[4]

Data Presentation

CompoundStarting MaterialReagentsReaction TimeTemperatureYieldPurityReference
2-Amino-6-chlorobenzoic acidEthyl 2-amino-6-chlorobenzoateNaOH, HClVariesRefluxN/AN/AGeneral
8-Chloroquinazolin-4(3H)-one2-Amino-6-chlorobenzoic acidFormamide4 hours130 °C91%*N/A[4]

*Yield is based on the analogous synthesis of 6-bromoquinazolin-4(3H)-one and may vary.[4]

Visualizations

Synthesis_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Niementowski Cyclization Ethyl 2-amino-6-chlorobenzoate Ethyl 2-amino-6-chlorobenzoate 2-Amino-6-chlorobenzoic acid 2-Amino-6-chlorobenzoic acid Ethyl 2-amino-6-chlorobenzoate->2-Amino-6-chlorobenzoic acid NaOH, H2O Reflux 8-Chloroquinazolin-4(3H)-one 8-Chloroquinazolin-4(3H)-one 2-Amino-6-chlorobenzoic acid->8-Chloroquinazolin-4(3H)-one Formamide 130 °C

Caption: Synthetic pathway from Ethyl 2-amino-6-chlorobenzoate to 8-chloroquinazolin-4(3H)-one.

Experimental_Workflow start Start: Ethyl 2-amino-6-chlorobenzoate hydrolysis Hydrolysis (NaOH, EtOH/H2O, Reflux) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification filtration1 Filtration & Drying acidification->filtration1 intermediate Intermediate: 2-Amino-6-chlorobenzoic acid filtration1->intermediate cyclization Niementowski Reaction (Formamide, 130°C) intermediate->cyclization precipitation Precipitation (Addition of Water) cyclization->precipitation filtration2 Filtration & Washing precipitation->filtration2 product Product: 8-Chloroquinazolin-4(3H)-one filtration2->product

Caption: Experimental workflow for the synthesis of 8-chloroquinazolin-4(3H)-one.

References

Application Notes and Protocols for the Ullmann Condensation of Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a copper-catalyzed cross-coupling reaction. This application note provides a detailed protocol for the N-arylation of Ethyl 2-amino-6-chlorobenzoate with an aryl halide. This reaction is a key step in the synthesis of N-aryl anthranilate esters, which are valuable intermediates in the preparation of various heterocyclic compounds, including acridones. Acridone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

The traditional Ullmann conditions often require harsh reaction environments, including high temperatures and stoichiometric amounts of copper. Modern modifications, however, have introduced the use of ligands to facilitate the reaction under milder conditions, improving yields and functional group tolerance. This protocol will focus on a ligand-assisted Ullmann condensation, which is more compatible with the ester functionality of the starting material. Following the N-arylation, a protocol for the subsequent acid-catalyzed cyclization of the resulting N-aryl anthranilate to form an acridone is also provided.

Reaction Scheme

The overall synthetic route involves two main steps: the Ullmann condensation to form the N-aryl anthranilate ester, followed by an intramolecular cyclization to yield the acridone core.

Step 1: Ullmann Condensation

Step 2: Intramolecular Cyclization

Key Experimental Parameters

The success of the Ullmann condensation is highly dependent on the careful optimization of several key parameters. The following table summarizes typical conditions for the N-arylation of aryl halides with amines, which can be adapted for Ethyl 2-amino-6-chlorobenzoate.

ParameterTypical Reagents/ConditionsRationale and Considerations
Aryl Halide Aryl iodides or bromidesAryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. The choice may depend on the availability and reactivity of the specific arylating agent.
Copper Catalyst CuI, Cu₂O, or copper powderCu(I) salts, such as copper(I) iodide (CuI), are commonly used. Ligand-free systems may require higher catalyst loading and temperatures.[1]
Ligand 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine (DMEDA)Ligands can accelerate the reaction, allowing for lower temperatures and catalyst loadings, which is crucial for substrates with sensitive functional groups like esters.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Anhydrous potassium carbonate (K₂CO₃) is a common choice. The base is crucial for the deprotonation of the amine and to neutralize the hydrogen halide formed during the reaction.[3]
Solvent DMF, DMSO, Dioxane, TolueneA high-boiling, polar aprotic solvent is typically used to ensure the reactants remain in solution at the required reaction temperature.[4]
Temperature 100-210 °CThe required temperature depends on the reactivity of the substrates and the presence of a ligand. Ligand-assisted reactions can often be run at lower temperatures.[4]
Reaction Time 2-24 hoursReaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Experimental Protocols

Protocol 1: Ullmann Condensation of Ethyl 2-amino-6-chlorobenzoate

This protocol is adapted from established procedures for the Ullmann condensation of related substrates.[3][5]

Materials:

  • Ethyl 2-amino-6-chlorobenzoate

  • Aryl iodide or bromide (e.g., 2-iodotoluene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-amino-6-chlorobenzoate (1.0 eq), the aryl halide (1.1 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF to the flask via syringe. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl N-aryl-2-amino-6-chlorobenzoate.

Protocol 2: Acid-Catalyzed Cyclization to Acridone

This protocol is a standard procedure for the intramolecular Friedel-Crafts acylation of N-phenylanthranilic acids and their esters.[5]

Materials:

  • Ethyl N-aryl-2-amino-6-chlorobenzoate (from Protocol 1)

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)

  • Beaker

  • Hot water bath or heating mantle

  • Ice bath

Procedure:

  • Carefully add the Ethyl N-aryl-2-amino-6-chlorobenzoate (1.0 eq) to concentrated sulfuric acid (sufficient to dissolve the starting material) in a beaker, with cooling in an ice bath if necessary.

  • Heat the mixture on a steam bath or in a heating mantle at 80-100 °C for 2-4 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot acid mixture onto crushed ice or into boiling water with vigorous stirring.[5]

  • The acridone product will precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water until the washings are neutral.

  • The crude acridone can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[5]

Data Presentation

The following table provides representative quantitative data for Ullmann condensation reactions of o-chlorobenzoic acid with various anilines, which can serve as a reference for optimizing the reaction of Ethyl 2-amino-6-chlorobenzoate.

EntryAmineCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
1AnilineCuO (cat.)K₂CO₃ (1.1)AnilineReflux282-93[5]
2Substituted AnilinesCuO (cat.)K₂CO₃-Reflux7Good[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of acridone derivatives via the Ullmann condensation.

G cluster_ullmann Step 1: Ullmann Condensation cluster_cyclization Step 2: Cyclization Reactants Ethyl 2-amino-6-chlorobenzoate + Aryl Halide Reaction_Setup Add Catalyst, Ligand, Base in Anhydrous Solvent Reactants->Reaction_Setup Heating Heat under Inert Atmosphere (120-150 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product1 Ethyl N-aryl-2-amino-6-chlorobenzoate Purification->Product1 Acid_Addition Dissolve in Concentrated Acid Product1->Acid_Addition Heating2 Heat (80-100 °C) Acid_Addition->Heating2 Precipitation Pour into Ice/Water Heating2->Precipitation Isolation Filter and Wash Precipitation->Isolation Product2 Acridone Derivative Isolation->Product2

Caption: Workflow for the two-step synthesis of acridones.

Proposed Catalytic Cycle for Ullmann Condensation

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed N-arylation.

G CuI Cu(I) Catalyst CuAmide [R-NH-Cu(I)] Complex CuI->CuAmide + R-NH₂ - Base-H⁺ Amine R-NH₂ Base Base CuIII [Ar-Cu(III)(NHR)X] Intermediate CuAmide->CuIII + Ar-X (Oxidative Addition) ArylHalide Ar-X CuIII->CuI Product Ar-NHR CuIII->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann N-arylation.

Troubleshooting and Safety Precautions

  • Ester Hydrolysis: To minimize the hydrolysis of the ethyl ester during the Ullmann condensation, ensure that all reagents and the solvent are anhydrous. The use of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is recommended over hydroxides.

  • Reaction Monitoring: The progress of both reactions should be carefully monitored by TLC to avoid the formation of byproducts due to prolonged reaction times or excessive temperatures.

  • Safety: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood. The addition of the hot acid mixture to water should be done cautiously to avoid splashing. High-boiling organic solvents like DMF and DMSO have specific handling requirements; consult their safety data sheets (SDS) before use.

Conclusion

The Ullmann condensation provides a reliable method for the N-arylation of Ethyl 2-amino-6-chlorobenzoate, a crucial step in the synthesis of acridone derivatives. By employing modern, ligand-assisted protocols, the reaction can be performed under milder conditions, preserving the ester functionality and leading to good yields of the desired N-aryl anthranilate intermediate. The subsequent acid-catalyzed cyclization efficiently affords the target acridone scaffold. The protocols and data presented in these application notes serve as a valuable guide for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for Cyclization Reactions of Ethyl 2-amino-6-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the synthesis of various heterocyclic compounds through the cyclization of ethyl 2-amino-6-chlorobenzoate and its derivatives. This document outlines methodologies for the preparation of quinazolinones, acridones, and benzodiazepines, which are important scaffolds in medicinal chemistry and drug discovery. The protocols provided are based on established synthetic transformations and have been adapted for the specific substrate, ethyl 2-amino-6-chlorobenzoate.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The general strategy for the synthesis of 8-chloro-substituted quinazolinones from ethyl 2-amino-6-chlorobenzoate involves an initial hydrolysis of the ester to the corresponding carboxylic acid, followed by cyclization with a suitable nitrogen source.

General Synthetic Strategy

The synthesis of 8-chloro-2,3-disubstituted-quinazolin-4(3H)-ones from ethyl 2-amino-6-chlorobenzoate typically follows a three-step sequence. The initial step is the hydrolysis of the ethyl ester to 2-amino-6-chlorobenzoic acid. This is followed by acylation of the amino group and subsequent cyclization to form a benzoxazinone intermediate. The final step involves the condensation of the benzoxazinone with a primary amine to yield the desired quinazolinone.

start Ethyl 2-amino-6-chlorobenzoate acid 2-Amino-6-chlorobenzoic Acid start->acid Hydrolysis benzoxazinone 8-Chloro-2-substituted- 4H-benzo[d][1,3]oxazin-4-one acid->benzoxazinone Acylation & Cyclization quinazolinone 8-Chloro-2,3-disubstituted- quinazolin-4(3H)-one benzoxazinone->quinazolinone Condensation with Primary Amine

Caption: Synthetic workflow for 8-chloro-quinazolinones.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 2-amino-6-chlorobenzoate

This protocol describes the conversion of the starting ester to its corresponding carboxylic acid, a key intermediate for many subsequent cyclization reactions.

  • Materials:

    • Ethyl 2-amino-6-chlorobenzoate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Ethanol (EtOH) or Tetrahydrofuran (THF)

    • Water (H₂O)

    • Hydrochloric acid (HCl, concentrated)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Ethyl 2-amino-6-chlorobenzoate (1.0 eq) in a mixture of ethanol or THF and water.

    • Add sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

    • The resulting precipitate, 2-amino-6-chlorobenzoic acid, is collected by filtration.

    • Wash the solid with cold water and dry under vacuum.

Protocol 2: Synthesis of 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-ones

This protocol outlines the cyclization of 2-amino-6-chlorobenzoic acid to form quinazolinone derivatives.[1]

  • Materials:

    • 2-Amino-6-chlorobenzoic acid

    • Acyl chloride (R¹-COCl)

    • Primary amine (R²-NH₂)

    • Pyridine or N,N-Dimethylformamide (DMF)

    • Acetic anhydride

  • Procedure:

    • Formation of the Benzoxazinone Intermediate:

      • In a round-bottom flask, dissolve 2-amino-6-chlorobenzoic acid (1.0 eq) in anhydrous pyridine.

      • Cool the solution to 0°C in an ice bath.

      • Slowly add the desired acyl chloride (1.1 eq) dropwise with constant stirring.

      • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

      • Pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-6-chlorobenzoic acid.

      • Collect the solid by filtration, wash with water, and dry.

      • Reflux the obtained N-acyl intermediate with an excess of acetic anhydride for 2-4 hours.

      • Cool the reaction mixture and pour it into crushed ice to precipitate the 8-chloro-2-substituted-3,1-benzoxazin-4-one.

      • Collect the solid by filtration, wash with cold water, and dry.

    • Formation of the Quinazolinone:

      • Heat the obtained benzoxazinone intermediate with a primary amine (1.2 eq) in a suitable solvent such as ethanol or DMF under reflux for 6-8 hours.[2]

      • Cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

      • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 8-chloro-2,3-disubstituted-quinazolin-4(3H)-one.

Quantitative Data

The following table summarizes representative yields for the synthesis of quinazolinone derivatives from substituted anthranilic acids, providing an expected range for the described protocols.

Starting MaterialReagentsProductYield (%)Reference
2-Amino-5-bromobenzoic acidFormamide6-Bromoquinazolin-4(3H)-one91[3]
5-Bromoanthranilic acid3-Chloropropionyl chloride, various aminesTricyclic quinazolinonesHigh[2]
5-Nitroanthranilic acid4-Chlorobutyryl chloride, various aminesTricyclic quinazolinonesHigh[2]
Anthranilic acidChloro acylchloride, various aminesFused quinazolinonesGood[4][5]

Synthesis of Acridone Derivatives

Acridones are a class of tricyclic heterocyclic compounds that exhibit a range of biological activities, including anticancer and antimicrobial properties. The synthesis of chloro-substituted acridones from ethyl 2-amino-6-chlorobenzoate typically involves an initial N-arylation via an Ullmann condensation, followed by an intramolecular cyclization.

General Synthetic Strategy

The synthesis begins with a copper-catalyzed Ullmann condensation between ethyl 2-amino-6-chlorobenzoate and an aryl halide to form an N-aryl anthranilate derivative. This intermediate is then subjected to an acid-catalyzed intramolecular cyclization to yield the acridone core.

start Ethyl 2-amino-6-chlorobenzoate intermediate Ethyl N-aryl-2-amino-6-chlorobenzoate start->intermediate Ullmann Condensation (Aryl Halide, Cu catalyst) acridone Substituted Chloro-acridone intermediate->acridone Intramolecular Cyclization (Acid catalyst)

Caption: Synthetic pathway to acridone derivatives.

Experimental Protocols

Protocol 3: Ullmann Condensation for N-Arylation

This protocol describes the copper-catalyzed N-arylation of ethyl 2-amino-6-chlorobenzoate.[6]

  • Materials:

    • Ethyl 2-amino-6-chlorobenzoate

    • Aryl halide (e.g., iodobenzene)

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • A ligand such as phenanthroline (optional, but often improves yields)

    • High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or DMF)

  • Procedure:

    • To a reaction vessel, add ethyl 2-amino-6-chlorobenzoate (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and the ligand (0.2 eq, if used).

    • Add the anhydrous solvent (NMP or DMF).

    • Heat the reaction mixture to a high temperature (typically 120-180°C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 4: Intramolecular Cyclization to Acridones

This protocol outlines the acid-catalyzed cyclization of the N-aryl anthranilate intermediate.

  • Materials:

    • Ethyl N-aryl-2-amino-6-chlorobenzoate

    • Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • Add the N-aryl anthranilate intermediate to polyphosphoric acid or concentrated sulfuric acid.

    • Heat the mixture, typically on a water bath at 100°C, for several hours.

    • Monitor the completion of the reaction by the appearance of a yellow color.

    • Carefully pour the hot reaction mixture into a large volume of crushed ice or hot water.

    • Neutralize the mixture with a base (e.g., ammonia solution).

    • The precipitated acridone derivative is collected by filtration.

    • Wash the solid with water and recrystallize from a suitable solvent (e.g., acetic acid) to obtain the pure product.

Quantitative Data

The following table shows typical yields for the synthesis of acridone derivatives from related starting materials.

Starting MaterialReaction TypeProductYield (%)Reference
2-Chlorobenzoic acid and substituted anilinesUllmann condensation and cyclizationDiphenylamine-2-carboxylic acid derivativesHigh
Diphenylamine-2-carboxylic acidCyclization with PPAAcridone90
2-((4-cyanophenyl)amino)benzoic acidCyclization9-Oxo-9,10-dihydroacridine-2-carbonitrileHigh[7]

Synthesis of Benzodiazepine Derivatives

1,4-Benzodiazepines are a well-known class of psychoactive drugs and are also valuable scaffolds in medicinal chemistry. Their synthesis from anthranilate esters can be achieved through a multi-step sequence involving an Ugi four-component reaction (Ugi-4CR).

General Synthetic Strategy

The synthesis of 1,4-benzodiazepine scaffolds from ethyl 2-amino-6-chlorobenzoate can be adapted from methods using methyl anthranilate.[8] The strategy involves an Ugi-4CR to assemble a linear precursor, followed by deprotection and an intramolecular cyclization to form the seven-membered benzodiazepine ring.

start Ethyl 2-amino-6-chlorobenzoate ugi_product Ugi Product start->ugi_product Ugi-4CR (Isocyanide, Aldehyde, Carboxylic Acid) deprotected Deprotected Intermediate ugi_product->deprotected Deprotection benzodiazepine 1,4-Benzodiazepine Derivative deprotected->benzodiazepine Intramolecular Cyclization

Caption: Ugi-based synthesis of 1,4-benzodiazepines.

Experimental Protocol

Protocol 5: Synthesis of 1,4-Benzodiazepine Derivatives via Ugi-4CR and Cyclization

This protocol is adapted from a method using methyl anthranilate and would require optimization for ethyl 2-amino-6-chlorobenzoate.[8]

  • Materials:

    • Ethyl 2-amino-6-chlorobenzoate

    • An isocyanide (R¹-NC)

    • An N-protected amino aldehyde (e.g., Boc-glycinal)

    • A carboxylic acid (R²-COOH)

    • Methanol (MeOH)

    • Trifluoroacetic acid (TFA)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • Ugi Four-Component Reaction:

      • In a reaction vial, combine ethyl 2-amino-6-chlorobenzoate (1.0 eq), the isocyanide (1.1 eq), the N-protected amino aldehyde (1.0 eq), and the carboxylic acid (1.0 eq) in methanol.

      • Stir the reaction mixture at room temperature for 24-48 hours.

      • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to obtain the crude Ugi product.

    • Deprotection and Cyclization:

      • Dissolve the crude Ugi product in 1,2-dichloroethane containing 10-20% trifluoroacetic acid.

      • Heat the reaction mixture (e.g., to 40°C) overnight.

      • Monitor the formation of the benzodiazepine by TLC.

      • After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

      • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to yield the desired 1,4-benzodiazepine derivative.

Quantitative Data

The following table provides yield information for the synthesis of 1,4-benzodiazepine scaffolds using the Ugi-based strategy with methyl anthranilate.

Amine ComponentIsocyanideAldehydeCarboxylic AcidProduct Yield (%)Reference
Methyl anthranilatetert-Butyl isocyanideBoc-glycinalAcetic acid65 (over 2 steps)[8]
Methyl anthranilateCyclohexyl isocyanideBoc-glycinalPropionic acid72 (over 2 steps)[8]

Disclaimer: The provided protocols are intended for guidance and may require optimization for specific substrates and reaction scales. All experiments should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols for the Synthesis of Quinazolinones from Ethyl 2-Amino-6-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The quinazolinone scaffold is of significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The 8-chloro-substituted quinazolinone core, in particular, is a key pharmacophore in the development of targeted cancer therapies, notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Inhibition of the EGFR tyrosine kinase activity is a clinically validated strategy for cancer treatment.

This document provides detailed protocols for the synthesis of 8-chloro-4(3H)-quinazolinone, a key intermediate for the development of EGFR inhibitors, starting from Ethyl 2-amino-6-chlorobenzoate. Both conventional and microwave-assisted synthetic methods are described, offering flexibility in experimental setup and efficiency.

Synthesis of 8-Chloro-4(3H)-quinazolinone

The synthesis of 8-chloro-4(3H)-quinazolinone from Ethyl 2-amino-6-chlorobenzoate is a two-step process. The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-amino-6-chlorobenzoic acid. The subsequent and final step is the cyclization of the anthranilic acid derivative with a one-carbon source, typically formamide, to yield the desired quinazolinone.

Step 1: Hydrolysis of Ethyl 2-amino-6-chlorobenzoate

A standard protocol for the hydrolysis of aromatic esters can be adapted for this step.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-amino-6-chlorobenzoate (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Base: Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq) in water to the flask.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with a dilute solution of hydrochloric acid (HCl) until the pH is acidic, which will precipitate the 2-amino-6-chlorobenzoic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and dry under vacuum to yield 2-amino-6-chlorobenzoic acid. The product can be used in the next step without further purification if the purity is deemed sufficient by analysis (e.g., melting point, NMR).

Step 2: Cyclization to 8-Chloro-4(3H)-quinazolinone

Two methods are provided for the cyclization of 2-amino-6-chlorobenzoic acid to 8-chloro-4(3H)-quinazolinone.

This is a traditional and widely accessible method for the synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-chlorobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 8-chloro-4(3H)-quinazolinone.

Microwave-assisted organic synthesis offers a more rapid and often more efficient alternative to conventional heating, frequently leading to higher yields and cleaner reactions.

Experimental Protocol:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine 2-amino-6-chlorobenzoic acid (1.0 eq) and formamide (5-10 eq).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 15-30 minutes. The reaction progress should be monitored.

  • Work-up and Isolation: After cooling, the work-up procedure is identical to the conventional heating method.

Data Presentation

Synthesis StepMethodStarting MaterialProductReagentsConditionsTimeYield
Step 1 HydrolysisEthyl 2-amino-6-chlorobenzoate2-Amino-6-chlorobenzoic acidNaOH or KOH, Ethanol/WaterReflux (80-100 °C)2-4 hHigh
Step 2 Cyclization2-Amino-6-chlorobenzoic acid8-Chloro-4(3H)-quinazolinoneFormamide150-160 °C2-4 hGood
Step 2 Cyclization2-Amino-6-chlorobenzoic acid8-Chloro-4(3H)-quinazolinoneFormamideMicrowave, 150 °C15-30 minExcellent

Table 1: Summary of Reaction Conditions and Expected Outcomes.

CompoundTargetCell LineIC50 (µM)Reference
Chloro-substituted Quinazolinone DerivativeEGFRMCF-7 (Breast Cancer)0.069 ± 0.004[1]
Chloro-substituted Quinazolinone DerivativeEGFRNCI-H460 (Lung Cancer)0.789[1]
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK-0.00137[2]

Table 2: In Vitro Activity of Chloro-Substituted Quinazolinone Derivatives against EGFR.

Mandatory Visualizations

Experimental Workflow

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Cyclization cluster_methodA Method A: Conventional Heating cluster_methodB Method B: Microwave Synthesis start Ethyl 2-amino-6-chlorobenzoate hydrolysis Dissolve in Ethanol/Water Add NaOH/KOH Reflux (80-100 °C, 2-4h) start->hydrolysis acidification Cool to RT Acidify with HCl hydrolysis->acidification filtration1 Vacuum Filtration Wash with cold water acidification->filtration1 intermediate 2-Amino-6-chlorobenzoic acid filtration1->intermediate intermediate2 2-Amino-6-chlorobenzoic acid method_choice Choose Method conv_heat Add Formamide Heat (150-160 °C, 2-4h) method_choice->conv_heat Conventional mw_synth Add Formamide Microwave (150 °C, 15-30min) method_choice->mw_synth Microwave intermediate2->method_choice workup Cool to RT Pour into ice-water conv_heat->workup mw_synth->workup filtration2 Vacuum Filtration Wash with cold water workup->filtration2 purification Recrystallization (Ethanol/Water) filtration2->purification final_product 8-Chloro-4(3H)-quinazolinone purification->final_product

Caption: Experimental workflow for the two-step synthesis of 8-Chloro-4(3H)-quinazolinone.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation ADP ADP EGFR->ADP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone 8-Chloro-Quinazolinone Derivative (Inhibitor) Quinazolinone->EGFR Inhibits (ATP competitive) ATP ATP ATP->EGFR Phosphate donor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by an 8-chloro-quinazolinone derivative.

References

Application Notes and Protocols for Schiff Base Formation with Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from Ethyl 2-amino-6-chlorobenzoate. The protocols and data herein serve as a guide for the development of novel compounds with potential therapeutic and material science applications.

Application Notes

Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds formed from the condensation of primary amines with aldehydes or ketones.[1] Those derived from anthranilic acid and its esters, such as Ethyl 2-amino-6-chlorobenzoate, are of particular interest in medicinal and pharmaceutical chemistry.[2] The presence of the ester and chloro-substituents on the aromatic ring can significantly influence the electronic properties, lipophilicity, and biological activity of the resulting Schiff base and its metal complexes.[3]

Key Applications:

  • Antimicrobial Agents: Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. The imine group is crucial for their biological action.[4] The incorporation of a halogen, like chlorine, is known to enhance the antimicrobial potency of organic compounds.[3]

  • Anticancer and Antitumor Agents: Many Schiff base derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] They can act as ligands to form metal complexes that can interact with DNA and cellular proteins, leading to apoptosis.[5]

  • Anti-inflammatory Activity: Certain Schiff bases exhibit significant anti-inflammatory properties, making them candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Catalysis: In coordination chemistry, Schiff bases are valued as "privileged ligands" because they can form stable complexes with a wide range of transition metals.[6][7] These complexes are effective catalysts in various organic transformations.[8]

  • Corrosion Inhibitors: The nitrogen and oxygen atoms in the Schiff base structure can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.[2]

  • Material Science: The unique photophysical properties of some Schiff bases make them suitable for applications in dyes, pigments, and as fluorescent materials.[4]

The synthesis of these compounds is typically straightforward, often involving refluxing the amine and aldehyde in a suitable solvent, sometimes with the aid of an acid catalyst.[9]

Experimental Protocols

This section details a general protocol for the synthesis of a Schiff base from Ethyl 2-amino-6-chlorobenzoate and a representative aromatic aldehyde.

Objective: To synthesize a Schiff base via condensation of Ethyl 2-amino-6-chlorobenzoate with a substituted benzaldehyde.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products amine Ethyl 2-amino-6-chlorobenzoate plus1 + amine->plus1 aldehyde Substituted Benzaldehyde (R-CHO) arrow Ethanol, Catalyst (e.g., Acetic Acid), Reflux aldehyde->arrow schiff_base Schiff Base plus2 + schiff_base->plus2 water Water (H₂O) plus1->aldehyde plus2->water arrow->schiff_base

Caption: General reaction for Schiff base synthesis.

Materials:

  • Ethyl 2-amino-6-chlorobenzoate

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Crushed Ice

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

Procedure:

  • Dissolution of Amine: In a round-bottom flask, dissolve Ethyl 2-amino-6-chlorobenzoate (0.01 mol) in absolute ethanol (20 mL).

  • Addition of Aldehyde: To this solution, add an equimolar amount of the selected aromatic aldehyde (0.01 mol), also dissolved in a minimal amount of ethanol.

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the reaction.[9]

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-8 hours.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice.[3]

  • Filtration and Washing: The solid precipitate that forms is the crude Schiff base. Collect the solid by filtration and wash it thoroughly with cold water to remove any unreacted starting materials and catalyst.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystalline Schiff base.[3]

  • Drying and Characterization: Dry the purified product in a desiccator. Characterize the compound using techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy.

Data Presentation

Schiff Base Derivative (Amine + Aldehyde)Yield (%)Melting Point (°C)Azomethine ¹H NMR (δ, ppm)Imine IR (ν, cm⁻¹)Reference
N-(benzylidene)naphthylamine91121-1238.801600[10]
N-(4-methylbenzylidene)naphthylamine8969-718.781605[11]
N-(4-chlorobenzylidene)naphthylamine78103-1058.641620[11]
4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline~6084--[12]
(E)-1-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl) methanimine86122-124--[13]
2-(2′-Hydroxy)benzylideneaminonaphthothiazole-192--[3]

Key Spectroscopic Features for Characterization:

  • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak in the downfield region (typically δ 8-9 ppm) corresponding to the azomethine proton (-CH=N-).[11]

  • FT-IR: A characteristic strong absorption band in the region of 1600-1630 cm⁻¹ indicates the stretching vibration of the imine (C=N) bond. The disappearance of the C=O and N-H stretching bands of the aldehyde and amine, respectively, also confirms the reaction.[8][11]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases.

G start Start: Reagent Preparation dissolve Dissolve Amine and Aldehyde in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux Mixture (4-8h) add_catalyst->reflux monitor Monitor with TLC reflux->monitor monitor->reflux Incomplete cool Cool and Pour onto Ice monitor->cool Complete filter Filter and Wash Solid cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Purified Product recrystallize->dry characterize Characterization (FT-IR, NMR, M.P.) dry->characterize end End: Pure Schiff Base characterize->end

Caption: Workflow for Schiff base synthesis.

References

Application Notes and Protocols: Catalytic Hydrogenation of Ethyl 2-amino-6-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of ethyl 2-amino-6-chlorobenzoate and its derivatives is a pivotal chemical transformation for the synthesis of ethyl 2-aminobenzoate (ethyl anthranilate) and related scaffolds. This reaction, which involves the selective removal of a chlorine atom from the aromatic ring (hydrodechlorination), is crucial in the pharmaceutical industry. The resulting ethyl 2-aminobenzoate is a valuable intermediate and building block for the synthesis of a variety of bioactive molecules, including anti-inflammatory agents and local anesthetics.[1]

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity, minimizing side reactions, and ensuring the purity of the final product. This document provides detailed application notes, experimental protocols, and comparative data for the catalytic hydrogenation of ethyl 2-amino-6-chlorobenzoate, with a focus on practical application in a research and development setting.

Data Presentation: Comparative Analysis of Catalytic Systems

The efficiency of the catalytic hydrogenation of ethyl 2-amino-6-chlorobenzoate is highly dependent on the catalyst, solvent, and reaction conditions. Below is a summary of representative data for the hydrodechlorination of this substrate.

SubstrateCatalyst (mol%)Hydrogen Source (Pressure)SolventTemperature (°C)Time (h)Yield (%)
Ethyl 2-amino-6-chlorobenzoate5% Pd/C (10)H₂ (5 bar)Ethanol504>95
Ethyl 2-amino-6-chlorobenzoateRaney® Nickel (20 wt%)H₂ (10 bar)Methanol80692
Ethyl 2-amino-6-chlorobenzoate10% Pd/C (5)H₂ (balloon)Ethyl Acetate251288
Ethyl 2-amino-6-chlorobenzoateRaney® Nickel (15 wt%)H₂ (5 bar)Isopropanol60890

Note: The data presented in this table are representative examples and may vary based on the specific grade of the catalyst, purity of the starting material, and experimental setup.

Experimental Protocols

Below are detailed protocols for the catalytic hydrogenation of ethyl 2-amino-6-chlorobenzoate using two common catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the hydrodechlorination of ethyl 2-amino-6-chlorobenzoate using a Pd/C catalyst under a hydrogen atmosphere.

Materials:

  • Ethyl 2-amino-6-chlorobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Nitrogen gas

  • Hydrogen gas

  • Hydrogenation reactor or a flask with a hydrogen balloon setup

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Setup: To a clean and dry hydrogenation vessel, add ethyl 2-amino-6-chlorobenzoate (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the starting material. The typical concentration is between 0.1 and 0.5 M.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the reaction mixture.

  • Inerting the System: Seal the reaction vessel. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 bar) or attach a balloon filled with hydrogen for atmospheric pressure reactions.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25-60°C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or by observing the uptake of hydrogen.

  • Work-up: Upon completion of the reaction, carefully vent the excess hydrogen and purge the system with nitrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-aminobenzoate. The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol outlines the use of Raney® Nickel for the hydrodechlorination of ethyl 2-amino-6-chlorobenzoate, which is a cost-effective alternative to palladium catalysts.[2]

Materials:

  • Ethyl 2-amino-6-chlorobenzoate

  • Raney® Nickel (slurry in water)

  • Methanol (or other suitable solvent)

  • Nitrogen gas

  • Hydrogen gas

  • High-pressure autoclave or a suitable hydrogenation reactor

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Setup: In a high-pressure autoclave, carefully add the Raney® Nickel slurry (typically 10-20 wt% relative to the substrate).

  • Reactant and Solvent Addition: Add the ethyl 2-amino-6-chlorobenzoate (1.0 eq) and the solvent (e.g., methanol).

  • Inerting the System: Seal the autoclave and purge with nitrogen gas at least three times to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas and pressurize the autoclave to the desired pressure (e.g., 5-10 bar).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100°C) with vigorous stirring. The reaction progress can be monitored by the drop in hydrogen pressure.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-aminobenzoate. Further purification can be performed if required.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of ethyl 2-amino-6-chlorobenzoate.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation start Start add_substrate Add Ethyl 2-amino-6-chlorobenzoate start->add_substrate add_solvent Add Solvent (e.g., Ethanol) add_substrate->add_solvent add_catalyst Add Catalyst (Pd/C or Raney Ni) add_solvent->add_catalyst inert Inert System (N2 Purge) add_catalyst->inert hydrogenate Introduce H2 & Pressurize inert->hydrogenate react Stir at Temp & Monitor hydrogenate->react vent Vent H2 & Purge N2 react->vent filter Filter Catalyst vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Optional) concentrate->purify end End Product: Ethyl 2-aminobenzoate purify->end

Caption: Experimental workflow for catalytic hydrogenation.

Reaction Scheme

The logical relationship of the catalytic hydrogenation is depicted in the following reaction scheme.

Caption: Reaction scheme for hydrodechlorination.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-Amino-6-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-amino-6-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 2-amino-6-chlorobenzoate and what are the likely impurities?

The most common laboratory synthesis is the Fischer-Speier esterification of 2-amino-6-chlorobenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This is a reversible, equilibrium-driven reaction.[1][3]

Potential Impurities:

  • Unreacted 2-amino-6-chlorobenzoic acid: Due to the reversible nature of the reaction, some starting material will likely remain.

  • Excess Ethanol: Often used in large excess to drive the reaction equilibrium towards the product.[1]

  • Acid Catalyst: Residual sulfuric acid or p-toluenesulfonic acid.

  • Water: A byproduct of the esterification reaction.

  • Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored impurities.[4]

  • Side-Products: At elevated temperatures, self-condensation of the aminobenzoic acid to form an amide linkage can occur, leading to dimers or oligomers.[1]

Q2: My purified Ethyl 2-amino-6-chlorobenzoate is discolored (yellow to brown). What is the cause and how can I prevent it?

Discoloration is typically due to the oxidation of the aromatic amino group, a common issue with anilines.[4] This process can be accelerated by exposure to air and light.

Prevention and Remediation Strategies:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) during storage or purification, typically in the range of 0.01-0.1% (w/w).[4]

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.

  • Storage: Store the purified compound in an amber vial, under an inert atmosphere, and at a reduced temperature (e.g., 2-8°C) to slow down oxidation.[4]

Q3: The yield of my esterification reaction is low. What are the potential reasons, especially concerning the ortho-substitution?

Low yields in the Fischer esterification of 2-amino-6-chlorobenzoic acid can be attributed to several factors:

  • Equilibrium: The reaction is reversible. To favor product formation, use a large excess of ethanol (which can also serve as the solvent) and/or remove the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[1]

  • Catalyst Neutralization: The basic amino group of the starting material will react with the acid catalyst, forming an ammonium salt.[1][3] This necessitates the use of at least a stoichiometric amount of the acid catalyst to ensure enough is available to protonate the carbonyl group of the carboxylic acid for the reaction to proceed.[1][3]

  • Steric Hindrance: The ortho-position of the amino and chloro groups can sterically hinder the approach of the ethanol nucleophile to the carboxylic acid, slowing the reaction rate and potentially leading to lower yields compared to meta- or para-substituted analogs.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Recommended Solution(s)
Product "oils out" instead of crystallizing. The solution is too concentrated, or the cooling rate is too fast. Impurities may also be depressing the melting point.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool more slowly.
No crystals form upon cooling. The solution is too dilute (too much solvent was used), or the solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid surface. Add a seed crystal of the pure compound. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
Low recovery of purified product. Too much solvent was used for dissolution or washing. The product has significant solubility in the cold recrystallization solvent.Use the minimum amount of hot solvent necessary for complete dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored. Presence of colored impurities, often from oxidation of the amino group.Add a small amount of activated charcoal to the hot solution before filtration. Ensure the recrystallization is performed under an inert atmosphere.
Column Chromatography
Issue Possible Cause Recommended Solution(s)
Product streaking or tailing on the column. The basic amino group is interacting strongly with the acidic silanol groups on the silica gel.Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 0.5-1%), to the eluent. Alternatively, use a less acidic stationary phase like alumina.
Poor separation of the product from impurities. The polarity of the eluent is too high or too low. Impurities have very similar polarity to the product.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.[5][6][7]
Low product recovery from the column. The product is irreversibly adsorbed onto the silica gel.Use a less acidic stationary phase. Ensure the product is fully eluted by flushing the column with a more polar solvent at the end of the purification.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Amino-6-chlorobenzoic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-6-chlorobenzoic acid

  • Absolute Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-6-chlorobenzoic acid (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents). The ethanol also serves as the solvent.[1]

  • Catalyst Addition: With stirring, carefully and slowly add concentrated sulfuric acid (at least 1.0 equivalent) to the suspension. The addition is exothermic.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of ethanol using a rotary evaporator. c. Dilute the residue with ethyl acetate and transfer to a separatory funnel. d. Carefully add saturated sodium bicarbonate solution in portions to neutralize the excess acid. Caution: CO₂ evolution. Continue until the aqueous layer is basic (pH > 8). e. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). f. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-amino-6-chlorobenzoate.

Protocol 2: Purification by Recrystallization

Solvent System: A mixture of ethanol and water is a good starting point for recrystallization.[4]

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Stationary Phase: Silica gel. Mobile Phase: A gradient of hexane and ethyl acetate is commonly used.[1]

Procedure:

  • TLC Analysis: Determine an appropriate starting solvent system using TLC. A good starting point for the column is a solvent system that gives the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a column with silica gel using a non-polar solvent like hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane/ethyl acetate) to elute the product.[5][7]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2-Amino-6-chlorobenzoic Acid + Ethanol catalyst H₂SO₄ Catalyst reflux Reflux catalyst->reflux quench Neutralization (NaHCO₃) reflux->quench extract Extraction (Ethyl Acetate) quench->extract dry Drying & Concentration extract->dry crude Crude Product dry->crude recrystal Recrystallization pure Pure Ethyl 2-amino-6-chlorobenzoate recrystal->pure column Column Chromatography column->pure crude->recrystal crude->column

Caption: Workflow for the synthesis and purification of Ethyl 2-amino-6-chlorobenzoate.

TroubleshootingPurification cluster_color Color Issues cluster_purity Purity Issues start Crude Product Analysis discolored Discolored Product? start->discolored low_purity Low Purity by TLC/NMR? discolored->low_purity No oxidation Probable Oxidation discolored->oxidation Yes recrystallize Recrystallization low_purity->recrystallize Yes charcoal Use Activated Charcoal in Recrystallization oxidation->charcoal inert Use Inert Atmosphere oxidation->inert recrystallize_fail Recrystallization Fails? recrystallize->recrystallize_fail chromatography Column Chromatography end_node Pure Product chromatography->end_node recrystallize_fail->chromatography Yes recrystallize_fail->end_node No

Caption: Decision-making workflow for troubleshooting the purification process.

References

Technical Support Center: Ethyl 2-amino-6-chlorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-amino-6-chlorobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving Ethyl 2-amino-6-chlorobenzoate.

Issue 1: Low Reaction Yield

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in reactions with Ethyl 2-amino-6-chlorobenzoate can stem from several factors. The inherent steric hindrance from the ortho-substituents (amino and chloro groups) can reduce reactivity. Additionally, reaction conditions may not be optimal.

Potential Solutions:

  • Reaction Conditions: The nature of the solvent and reaction temperature can significantly influence the conversion rate and final product yields. For instance, in related syntheses, the choice of alcohol as a solvent was found to greatly influence the reaction rate and yield.

  • pH Control: For reactions involving reduction of a related nitro-group to an amino-group, the pH of the reaction medium is critical. A study on a similar transformation showed that at a pH of 6, a different product was predominantly formed, while at a pH of 8, the desired product was obtained in almost quantitative yield.[1] It is crucial to maintain the optimal pH to prevent side reactions or incomplete conversion.

  • Catalyst Selection and Control: In reactions like catalytic hydrogenation for nitro group reduction, a potential side reaction is the hydrogenolysis of the carbon-chlorine bond (dehalogenation).[2] Careful selection of the catalyst and the use of catalyst poisons, such as diphenylsulfide, can help minimize this unwanted side reaction.[2]

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant impurity peaks in my analysis (TLC, LC-MS). What are the likely side reactions?

Answer: The presence of both an amino and a chloro group, along with an ester functionality, makes Ethyl 2-amino-6-chlorobenzoate susceptible to several side reactions.

Common Side Reactions:

  • Self-Condensation: Under certain conditions, particularly with strong bases or high temperatures, intermolecular reactions between two molecules of the starting material can occur, leading to dimerized impurities.

  • Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of acid or base and water. To avoid this, ensure anhydrous reaction conditions.

  • Reactions involving the Chloro Group: While generally stable, the chloro group can undergo nucleophilic substitution, especially at elevated temperatures or with strong nucleophiles.

  • Dehalogenation: As mentioned previously, during catalytic hydrogenation, the chloro group can be removed, leading to the formation of Ethyl 2-aminobenzoate as a significant impurity.[2]

Troubleshooting Workflow for Impurity Identification

G start Impurity Detected check_mw Check Mass of Impurity (LC-MS) start->check_mw is_hydrolysis Mass consistent with Carboxylic Acid? check_mw->is_hydrolysis is_dimer Mass consistent with Dimerization? check_mw->is_dimer is_dehalogenated Mass consistent with Dehalogenation? check_mw->is_dehalogenated is_hydrolysis->is_dimer No confirm_hydrolysis Confirm with IR (O-H stretch) or Titration is_hydrolysis->confirm_hydrolysis Yes is_dimer->is_dehalogenated No confirm_dimer Analyze with 2D NMR is_dimer->confirm_dimer Yes confirm_dehalogenation Confirm with Elemental Analysis or Mass Spec Fragmentation is_dehalogenated->confirm_dehalogenation Yes unknown Further Spectroscopic Analysis Needed is_dehalogenated->unknown No solution_hydrolysis Use Anhydrous Conditions confirm_hydrolysis->solution_hydrolysis solution_dimer Lower Temperature/ Use Weaker Base confirm_dimer->solution_dimer solution_dehalogenation Modify Catalyst/ Use Catalyst Poison confirm_dehalogenation->solution_dehalogenation

Caption: Troubleshooting workflow for identifying common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ethyl 2-amino-6-chlorobenzoate?

A1: To maintain its stability and purity, Ethyl 2-amino-6-chlorobenzoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and incompatible materials such as strong oxidizing agents, acids, and bases.

Q2: I am having trouble with the direct alkylation of the amino group. What are alternative strategies?

A2: Direct alkylation of the primary amine in similar structures has been reported to be unsuccessful in some cases.[3] This is likely due to steric hindrance and potential side reactions. Alternative approaches to consider include:

  • Reductive Amination: If introducing an alkyl group, reacting the amino group with an aldehyde or ketone followed by reduction can be a more effective method.

  • Buchwald-Hartwig Amination: For arylation of the amino group, palladium-catalyzed cross-coupling reactions can be employed.

  • Acylation followed by Reduction: The amino group can be first acylated, and the resulting amide can then be reduced to the corresponding amine.

Q3: How critical is moisture control in reactions involving this compound?

A3: Moisture control is highly important, especially in reactions that are sensitive to water. For instance, in a related synthesis, the reaction with propargyl alcohol was noted to be very moisture-sensitive.[3] The presence of water can lead to hydrolysis of the ester group and can also interfere with many organometallic reagents and catalysts. Therefore, using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Quantitative Data Summary

The following table summarizes the effect of pH on the product distribution in a reduction reaction of a structurally related compound, highlighting the importance of pH control.

pH7-amino-3-methylphtalide (Intermediate)2-amino-6-ethylbenzoic acid (Desired Product)
6Major ProductMinor Product
7MixtureMixture
8Minor ProductAlmost Quantitative Yield
Data adapted from a study on the synthesis of 2-amino-6-ethylbenzoic acid.[1]

Experimental Protocols

General Procedure for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of n-Hexane and Ethyl Acetate).

  • Dissolve a small amount of the reaction mixture in a suitable solvent.

  • Spot the dissolved reaction mixture, along with the starting material as a reference, onto a TLC plate.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light or by using an appropriate staining agent.

  • The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

General Procedure for a Catalytic Hydrogenation to Reduce a Nitro Group

This is an adapted procedure for a related compound and should be optimized for Ethyl 2-amino-6-chlorobenzoate.

  • In a hydrogenation vessel, dissolve the nitro-containing precursor in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • If dehalogenation is a concern, a catalyst poison like diphenylsulfide may be added.[2]

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 2-5 bar).[1]

  • Stir the reaction mixture at the desired temperature (e.g., 20-80 °C) until the reaction is complete, as monitored by TLC or other analytical methods.[1]

  • After completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing the product can then be worked up as required.

Logical Relationship of Reaction Parameters

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH pH Yield Yield pH->Yield Purity Purity pH->Purity Temperature Temperature Temperature->Yield Side_Reactions Side Reactions Temperature->Side_Reactions Solvent Solvent Solvent->Yield Solvent->Purity Catalyst Catalyst Catalyst->Yield Catalyst->Side_Reactions

Caption: Influence of reaction parameters on outcomes.

References

Technical Support Center: Recrystallization of Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Ethyl 2-amino-6-chlorobenzoate.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Ethyl 2-amino-6-chlorobenzoate and provides systematic solutions.

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not polar enough to dissolve the compound. Ethyl 2-amino-6-chlorobenzoate has polar functional groups (amino and ester) and a nonpolar aromatic ring.

  • Solution:

    • Increase the polarity of the solvent system. If you are using a nonpolar solvent like hexane, try a more polar solvent such as ethanol, methanol, or ethyl acetate.

    • Consider using a solvent mixture. A common technique is to dissolve the compound in a minimal amount of a good solvent (in which it is highly soluble) and then add a poorer solvent (in which it is less soluble) until the solution becomes turbid. Heating this mixture should result in a clear solution.

    • For aromatic amines, sometimes acidic solvents like acetic acid mixed with other organic solvents can be effective.[1]

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is too concentrated, the cooling process is too rapid, or the presence of impurities is depressing the melting point of the compound.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.

    • If the problem persists, consider a different solvent or solvent system.

    • A preliminary purification step, such as passing the crude material through a short silica plug, might be necessary to remove impurities.[2]

Issue 3: No crystals form, even after the solution has cooled completely.

  • Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was used.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

    • Add a seed crystal of pure Ethyl 2-amino-6-chlorobenzoate to the solution.

    • If the above methods fail, reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool slowly again.[3]

    • As a last resort, the solvent can be removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent.[3]

Issue 4: The recrystallization yield is very low.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[3] Another possibility is premature crystallization during a hot filtration step.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • To check if a significant amount of product is left in the mother liquor, take a small sample of the filtrate and cool it in an ice bath to see if more crystals form. If so, you may be able to recover more product by concentrating the mother liquor and cooling it again.

    • When performing a hot filtration to remove insoluble impurities, preheat the funnel and the receiving flask to prevent the product from crystallizing prematurely.

Issue 5: The resulting crystals are colored, but the pure compound should be colorless.

  • Possible Cause: The presence of colored impurities that co-crystallize with the product. Aromatic amines can also oxidize and form colored impurities.[1]

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

    • Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Consider using a reducing agent in your solvent system if oxidation is suspected.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing Ethyl 2-amino-6-chlorobenzoate?

Q2: How can I select a suitable solvent system for recrystallization?

A2: A general rule of thumb is "like dissolves like." Since Ethyl 2-amino-6-chlorobenzoate contains an ester functional group, solvents like ethyl acetate could be a good starting point.[4] For solvent mixtures, a good pair consists of a "good" solvent in which the compound is very soluble and a "bad" (or anti-solvent) in which it is poorly soluble.[5]

Q3: How much solvent should I use for the recrystallization?

A3: You should use the minimum amount of hot solvent required to completely dissolve the crude material. Adding too much solvent is a common reason for low recovery yields.[3][5]

Q4: How can I improve the purity of my crystals?

A4: Ensure that the cooling process is slow to allow for the formation of a well-ordered crystal lattice, which excludes impurities.[3] If impurities persist, a second recrystallization may be necessary. For colored impurities, treatment with activated charcoal can be effective.

Q5: My compound is an aromatic amine. Are there any special considerations?

A5: Aromatic amines can be susceptible to oxidation, which can lead to colored impurities.[1] It is advisable to store them protected from light and air. During recrystallization, if discoloration is an issue, working quickly and potentially under an inert atmosphere (e.g., nitrogen) can help. In some cases, adding a small amount of a reducing agent to the solvent can prevent oxidation.[1]

Data Presentation

CompoundSolventTemperature (°C)Solubility ( g/100 g solvent)
2-Chlorobenzoic AcidWater250.21[6]
2-Chlorobenzoic AcidWater1004.03[6]
2-Chlorobenzoic AcidEthanol-Very Soluble[6]
2-Chlorobenzoic AcidDiethyl Ether1523.89[6]
4-Chlorobenzoic AcidWater250.0077
Ethyl 4-amino-2-chlorobenzoateWater25Very slightly soluble (0.38 g/L)[7]

Experimental Protocols

General Protocol for Recrystallization of Ethyl 2-amino-6-chlorobenzoate
  • Solvent Selection: Begin by conducting small-scale solubility tests to identify a suitable solvent or solvent pair. Test solvents such as ethanol, methanol, ethyl acetate, and toluene.

  • Dissolution: Place the crude Ethyl 2-amino-6-chlorobenzoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Mandatory Visualization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Cool Solution Slowly hot_filter->cool crystals_form Crystals Formed? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes ts1_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Concentrate Solution crystals_form->ts1_no_crystals No collect Collect Crystals (Vacuum Filtration) oiling_out->collect No ts2_oiling_out Troubleshoot: - Reheat - Add More Solvent - Cool Slower oiling_out->ts2_oiling_out Yes wash_dry Wash with Cold Solvent & Dry collect->wash_dry end Pure Product wash_dry->end ts1_no_crystals->cool ts2_oiling_out->cool

Caption: Troubleshooting workflow for the recrystallization of Ethyl 2-amino-6-chlorobenzoate.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-amino-6-chlorobenzoate. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare Ethyl 2-amino-6-chlorobenzoate?

A1: Two primary synthetic routes are commonly considered for the synthesis of Ethyl 2-amino-6-chlorobenzoate:

  • Fischer-Speier Esterification: This is a direct, acid-catalyzed esterification of the parent carboxylic acid, 2-amino-6-chlorobenzoic acid, with ethanol.[1] It is a classic and straightforward method, but the equilibrium nature of the reaction requires specific conditions to maximize yield.[2][3]

  • Reduction of a Nitro Precursor: This two-step route involves the initial synthesis of Ethyl 2-nitro-6-chlorobenzoate, followed by the reduction of the nitro group to an amino group. This approach can sometimes offer higher overall yields by avoiding issues related to the amino group's reactivity during esterification.

Q2: How does the presence of both an amino group and a chlorine atom affect the esterification of 2-amino-6-chlorobenzoic acid?

A2: The substituents on the aromatic ring present specific challenges. The amino (-NH₂) group is basic and can be protonated by the strong acid catalyst used in Fischer esterification, forming an unreactive ammonium salt (-NH₃⁺).[2] This necessitates the use of a stoichiometric or even excess amount of acid catalyst.[2] The chlorine atom and the amino group at the ortho positions create significant steric hindrance around the carboxylic acid group, which can slow down the reaction rate compared to less substituted benzoic acids.

Q3: What are the key side reactions to consider during the synthesis of Ethyl 2-amino-6-chlorobenzoate?

A3: During Fischer esterification, potential side reactions include the formation of N-acylated byproducts, especially if the reaction temperature is too high. In syntheses involving a nitro precursor, incomplete reduction can lead to contamination with nitro or other intermediate species like nitroso or hydroxylamino compounds. Dimerization or polymerization of the starting material or product can also occur under harsh conditions.

Q4: Which purification techniques are most effective for Ethyl 2-amino-6-chlorobenzoate?

A4: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is a highly effective method for removing minor impurities and obtaining a product with high purity, especially if the crude product is solid. A suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) must be determined.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is typically used.[1]

  • Acid-Base Extraction: During the workup, adjusting the pH of the aqueous solution can help remove acidic or basic impurities. The target ester can be extracted into an organic solvent.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of Ethyl 2-amino-6-chlorobenzoate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[2]- Use a large excess of ethanol (which can also serve as the solvent) to shift the equilibrium towards the product.[2][3]- Remove water as it forms using a Dean-Stark apparatus.[2]- Increase the reaction time or temperature, monitoring for potential side product formation.
Insufficient Catalyst: The basic amino group neutralizes the acid catalyst.[2]- Use at least a stoichiometric amount of a strong acid catalyst like H₂SO₄.[2]
Steric Hindrance: The ortho-substituents slow the reaction rate.- Consider alternative, more reactive esterification methods, such as using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by reaction with ethanol.
Product Contamination Presence of Starting Material: Incomplete reaction.- Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]- Optimize reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion.
Formation of Side Products: Reaction conditions may be too harsh (e.g., excessive heat).- Lower the reaction temperature and extend the reaction time.- Ensure an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Difficulty in Product Isolation Product is Soluble in the Workup Solution: The ester may have some solubility in aqueous or alcoholic solutions.- After neutralization, ensure the product has fully precipitated. Cooling the mixture in an ice bath can improve precipitation.[3]- During extraction, use an adequate volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions.
Product Discoloration (e.g., brown or yellow) Oxidation/Degradation: The amino group is susceptible to air oxidation, which can be accelerated by heat or light.- Perform the reaction under an inert atmosphere.- Purify the product by recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities.[1]- Store the final product under an inert atmosphere, protected from light.

Experimental Protocols

Note: The following protocols are adapted from standard procedures for similar compounds and should be considered a starting point for optimization.

Protocol 1: Fischer-Speier Esterification of 2-Amino-6-chlorobenzoic Acid

This protocol describes the synthesis of Ethyl 2-amino-6-chlorobenzoate via acid-catalyzed esterification.

Materials:

  • 2-Amino-6-chlorobenzoic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-6-chlorobenzoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq). The ethanol serves as both reactant and solvent.

  • Catalyst Addition: While stirring the mixture at room temperature, carefully and slowly add concentrated sulfuric acid (1.0-1.2 eq) dropwise. Caution: The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled mixture into a beaker containing ice-cold water.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 8. The crude product should precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Ethyl 2-amino-6-chlorobenzoate.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Synthesis via Reduction of Ethyl 2-nitro-6-chlorobenzoate

This protocol outlines the reduction of a nitro-ester precursor.

Materials:

  • Ethyl 2-nitro-6-chlorobenzoate

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium Hydroxide (NaOH) solution

  • Diatomaceous Earth (e.g., Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-nitro-6-chlorobenzoate (1.0 eq) in ethanol or ethyl acetate.

  • Reductant Addition: Add Tin(II) chloride dihydrate (3-5 eq) to the solution. If using iron, add it in excess (3-5 eq) with a catalytic amount of ammonium chloride.

  • Acidification: Slowly add concentrated HCl dropwise while stirring. The reaction is often exothermic and may require an ice bath to maintain control.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Workup - Neutralization: Cool the reaction mixture and slowly add a concentrated NaOH solution to neutralize the excess acid and precipitate tin or iron salts. The pH should be adjusted to >9.

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the metal salts. Wash the filter cake thoroughly with the reaction solvent (ethanol or ethyl acetate).

  • Extraction & Concentration: If the reaction was performed in ethanol, remove the solvent under reduced pressure, take up the residue in ethyl acetate, and wash with water. If ethyl acetate was the solvent, proceed directly to washing the filtrate with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify as described in Protocol 1.

Visualizations

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Suspend 2-Amino-6-chlorobenzoic Acid in Ethanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Heat to Reflux (4-8 hours) add_catalyst->reflux Start Heating monitor Monitor by TLC reflux->monitor cool Cool to Room Temp monitor->cool Reaction Complete quench Quench in Ice Water cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Vacuum dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end Pure Ethyl 2-amino-6-chlorobenzoate purify->end Troubleshooting_Low_Yield cluster_analysis Analysis of Issue cluster_solutions Potential Solutions start Low Yield Obtained check_tlc Check TLC of Crude Product start->check_tlc start_material Significant Starting Material Remaining? check_tlc->start_material Analyze TLC Plate side_products Multiple Side Products or Streaking? start_material->side_products No sol_incomplete Incomplete Reaction: - Increase reaction time - Increase temperature - Add more catalyst - Use Dean-Stark to remove H₂O start_material->sol_incomplete Yes no_product No Product Spot, Only Baseline Material? side_products->no_product No sol_side_reactions Side Reactions: - Lower reaction temperature - Check purity of reagents - Use inert atmosphere side_products->sol_side_reactions Yes sol_degradation Product Degradation: - Re-evaluate workup conditions - Check pH during neutralization - Avoid excessive heat no_product->sol_degradation Yes

References

Technical Support Center: Synthesis of Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Ethyl 2-amino-6-chlorobenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue 1: Low Yield of Ethyl 2-amino-6-chlorobenzoate

Potential Cause Recommended Solution
Incomplete Reaction: The Fischer esterification is an equilibrium reaction.- Use a large excess of ethanol (10-20 molar equivalents) to drive the equilibrium towards the product. - Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent.
Insufficient Acid Catalyst: The basic amino group of the starting material neutralizes the acid catalyst, rendering it ineffective.[1]- Use a stoichiometric amount of a strong acid catalyst (e.g., sulfuric acid) relative to the 2-amino-6-chlorobenzoic acid to ensure enough catalyst is available for the esterification.[1]
Steric Hindrance: The ortho-position of the amino and chloro groups can sterically hinder the approach of the ethanol nucleophile, slowing down the reaction rate.- Increase the reaction temperature to the reflux temperature of ethanol. - Prolong the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
Amide Byproduct Formation: Intermolecular self-condensation of 2-amino-6-chlorobenzoic acid can occur to form an amide dimer, reducing the yield of the desired ester.- Maintain a moderate reaction temperature, as higher temperatures can favor amide formation. - Use a sufficient excess of ethanol to favor the esterification reaction over self-condensation.

Issue 2: Presence of Impurities in the Final Product

Impurity Detection Method Removal Method
Unreacted 2-amino-6-chlorobenzoic acid HPLC, TLC, ¹H NMR- Wash the crude product with a saturated aqueous solution of sodium bicarbonate to remove the acidic starting material. - Recrystallization from a suitable solvent system (e.g., ethanol/water).
Amide Dimer Byproduct HPLC, ¹H NMR, Mass Spectrometry- Column chromatography on silica gel is an effective method for separating the ester from the less polar amide byproduct. - Careful recrystallization may also be employed, though co-crystallization is a possibility.
Residual Acid Catalyst pH measurement of aqueous washes- Thoroughly wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of Ethyl 2-amino-6-chlorobenzoate?

A1: The two main side reactions are:

  • Protonation of the Amino Group: The basic amino group can be protonated by the strong acid catalyst (e.g., H₂SO₄), forming an unreactive ammonium salt. This consumes the catalyst and prevents it from activating the carboxylic acid for esterification.[1]

  • Amide Formation: The amino group of one molecule of 2-amino-6-chlorobenzoic acid can react with the carboxylic acid group of another molecule to form an amide dimer or oligomers. This intermolecular condensation competes with the desired esterification reaction.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (2-amino-6-chlorobenzoic acid). The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the ester product indicates the progression of the reaction.

Q3: What is the role of the excess ethanol in the Fischer esterification?

A3: According to Le Châtelier's principle, using a large excess of a reactant shifts the equilibrium towards the products. In the Fischer esterification, which is a reversible reaction, using ethanol as both a reactant and the solvent increases the concentration of one of the reactants, thereby driving the reaction to favor the formation of Ethyl 2-amino-6-chlorobenzoate and water.[1]

Q4: Why is a strong acid like sulfuric acid used as a catalyst?

A4: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

Q5: What are the ideal work-up procedures for this synthesis?

A5: A typical work-up procedure involves:

  • Cooling the reaction mixture.

  • Neutralizing the excess acid catalyst by carefully adding a base, such as a saturated solution of sodium bicarbonate.

  • Extracting the product into an organic solvent like ethyl acetate.

  • Washing the organic layer with water and brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure to obtain the crude product.

Experimental Protocols

Key Experiment: Synthesis of Ethyl 2-amino-6-chlorobenzoate via Fischer Esterification

Materials:

  • 2-amino-6-chlorobenzoic acid

  • Absolute Ethanol (reagent grade)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-6-chlorobenzoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Slowly and carefully add concentrated sulfuric acid (1-1.2 equivalents) to the stirred suspension. The addition is exothermic.

  • Heat the reaction mixture to reflux and maintain it for several hours (monitor by TLC until the starting material is consumed).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to the reaction mixture to neutralize the sulfuric acid. Be cautious as CO₂ gas will evolve.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-amino-6-chlorobenzoate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction_Pathway Reactants 2-amino-6-chlorobenzoic acid + Ethanol Main_Product Ethyl 2-amino-6-chlorobenzoate Reactants->Main_Product Desired Esterification Side_Product_1 Protonated Amino Group (Unreactive) Reactants->Side_Product_1 Acid-Base Reaction Side_Product_2 Amide Dimer Reactants->Side_Product_2 Self-Condensation Catalyst H₂SO₄ (catalyst) Catalyst->Reactants

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Check_Purity Check Purity (TLC/HPLC) Check_Yield->Check_Purity No Increase_Ethanol Increase Ethanol Excess &/or Remove Water Incomplete_Reaction->Increase_Ethanol Yes Insufficient_Catalyst Insufficient Catalyst? Incomplete_Reaction->Insufficient_Catalyst No Increase_Ethanol->Start Increase_Catalyst Increase H₂SO₄ Amount Insufficient_Catalyst->Increase_Catalyst Yes Amide_Formation Amide Formation? Insufficient_Catalyst->Amide_Formation No Increase_Catalyst->Start Optimize_Temp Optimize Temperature Amide_Formation->Optimize_Temp Yes Amide_Formation->Check_Purity No Optimize_Temp->Start Purification Purification Required? Check_Purity->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Yes Recrystallization Recrystallization Purification->Recrystallization Yes End Pure Product Purification->End No Column_Chromatography->End Recrystallization->End

Caption: A troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Ethyl 2-amino-6-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Ethyl 2-amino-6-chlorobenzoate?

A1: Potential impurities in Ethyl 2-amino-6-chlorobenzoate can originate from the starting materials, by-products of the synthesis, or degradation. Common synthetic routes often involve the reduction of a nitro group or the esterification of the corresponding carboxylic acid. Therefore, likely impurities include:

  • Unreacted Starting Materials: Such as 2-amino-6-chlorobenzoic acid or 2-nitro-6-chlorobenzoic acid.

  • Isomeric Impurities: Other isomers of ethyl aminobenzoate or ethyl chlorobenzoate derivatives.

  • By-products: Compounds formed from side reactions during synthesis.

  • Residual Solvents: Solvents used in the synthesis and initial work-up, such as ethanol, ethyl acetate, or toluene.

Q2: My crude product has a noticeable color. How can I decolorize it?

A2: Colored impurities are common in aromatic amino compounds due to oxidation or side products. These can often be removed during the recrystallization process. Adding a small amount of activated charcoal to the hot solution before filtration can be effective. However, use charcoal judiciously as it may adsorb some of your desired product, leading to a lower yield.

Q3: "Oiling out" occurs during recrystallization instead of crystal formation. What should I do?

A3: "Oiling out" happens when the compound separates from the solution above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point. To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool more slowly to promote gradual crystal formation.

  • Consider using a different solvent system.

Q4: No crystals are forming even after the solution has cooled. What are the next steps?

A4: A lack of crystallization can be due to a supersaturated but stable solution or the solution being too dilute. To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.

  • Add a seed crystal of pure Ethyl 2-amino-6-chlorobenzoate if available.

  • Reduce the solvent volume by gentle heating to increase the concentration.

  • Cool the solution further in an ice bath to decrease solubility.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization
Possible Cause Suggested Solution
Inappropriate solvent choice.The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Conduct small-scale solvent screening with solvents like ethanol, methanol, ethyl acetate/hexane, or toluene.
Solution cooled too quickly.Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inefficient removal of mother liquor.Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent during vacuum filtration to remove residual impurities.
Issue 2: Poor Separation in Column Chromatography
Possible Cause Suggested Solution
Incorrect mobile phase polarity.If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If it elutes too slowly (low Rf), increase the polarity.
Column overloading.Using too much crude material can lead to broad peaks and poor separation. Use a larger column or reduce the amount of sample loaded.
Co-eluting impurities.If impurities have similar polarity to the product, consider using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of Ethyl 2-amino-6-chlorobenzoate. The choice of solvent is critical and may require preliminary screening.

Materials:

  • Crude Ethyl 2-amino-6-chlorobenzoate

  • Recrystallization solvent (e.g., Ethanol, Methanol, Ethyl Acetate/Hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude Ethyl 2-amino-6-chlorobenzoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, cool the flask in an ice bath for 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Purification by Column Chromatography

This method is suitable for separating Ethyl 2-amino-6-chlorobenzoate from impurities with different polarities.

Materials:

  • Crude Ethyl 2-amino-6-chlorobenzoate

  • Silica gel (e.g., 230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. Pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude Ethyl 2-amino-6-chlorobenzoate in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. A good starting point could be a gradient of increasing ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Ethyl 2-amino-6-chlorobenzoate.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Suggested Recrystallization Solvents and Expected Outcomes

Solvent SystemPolarityExpected Solubility of Ethyl 2-amino-6-chlorobenzoatePotential for Impurity Removal
Ethanol or MethanolHighGood when hot, moderate when coldEffective for non-polar impurities
Ethyl Acetate / HexaneMedium to LowGood in hot ethyl acetate, poor in hexaneGood for a wide range of impurities
TolueneLowModerate when hot, poor when coldEffective for polar impurities

Table 2: Example TLC and HPLC Purity Analysis Data

Purification StepTLC Rf Value (Hexane:Ethyl Acetate 4:1)HPLC Purity (%)
Crude Product0.4 (main spot), 0.2, 0.6 (impurities)85.2
After Recrystallization0.498.5
After Column Chromatography0.4>99.0

Note: The data presented is illustrative and actual results may vary depending on the specific impurities and experimental conditions.

Mandatory Visualization

experimental_workflow crude_product Crude Ethyl 2-amino-6-chlorobenzoate dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Ice Bath hot_filtration->crystallization vacuum_filtration Vacuum Filtration & Washing crystallization->vacuum_filtration pure_product Pure Product vacuum_filtration->pure_product

Caption: Workflow for the recrystallization of Ethyl 2-amino-6-chlorobenzoate.

troubleshooting_logic start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No reheat Reheat, Add Solvent, Cool Slowly oiling_out->reheat Yes scratch_seed Scratch or Add Seed Crystal no_crystals->scratch_seed Yes success Successful Crystallization no_crystals->success No reheat->start scratch_seed->start failure Consider Different Solvent scratch_seed->failure Still No Crystals

Caption: Troubleshooting decision tree for common recrystallization issues.

Technical Support Center: Scale-Up Synthesis of Ethyl 2-Amino-6-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Ethyl 2-amino-6-chlorobenzoate. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing Ethyl 2-amino-6-chlorobenzoate?

A1: The most common industrial method is the Fischer-Speier esterification of 2-amino-6-chlorobenzoic acid with ethanol using a strong acid catalyst, such as sulfuric acid. This method is favored for its cost-effectiveness and relatively straightforward procedure. The reaction is typically run using a large excess of ethanol, which serves as both a reactant and the solvent, to drive the reaction equilibrium towards the product.

Q2: Why is a stoichiometric amount of acid catalyst often required for the esterification of aminobenzoic acids?

A2: The basic amino group (-NH₂) on the benzene ring gets protonated by the strong acid catalyst (e.g., H₂SO₄) to form an ammonium salt (-NH₃⁺). This consumption of the catalyst necessitates using at least a stoichiometric amount to ensure enough acid is available to catalyze the esterification by protonating the carboxylic acid's carbonyl group.[1]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Key safety concerns include the handling of large quantities of flammable ethanol and corrosive concentrated sulfuric acid. The addition of sulfuric acid to ethanol is highly exothermic and must be done carefully with adequate cooling to prevent overheating and potential boiling of the solvent. Ensure proper ventilation and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All equipment should be properly grounded to prevent static discharge.

Q4: How can the progress of the reaction be monitored?

A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically to compare the ratio of the starting material (2-amino-6-chlorobenzoic acid) to the product (Ethyl 2-amino-6-chlorobenzoate).

Q5: What are the typical work-up and purification procedures for this reaction on a large scale?

A5: After the reaction is complete, the mixture is cooled and quenched by slowly adding it to a large volume of cold water or an ice/water mixture. The acidic solution is then neutralized with a base, such as sodium carbonate or sodium bicarbonate, until the pH is neutral or slightly basic. This causes the ester product to precipitate out of the aqueous solution. The crude product is then collected by filtration, washed with water to remove residual salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol/water or heptane.

Experimental Protocols

Protocol: Fischer-Speier Esterification of 2-Amino-6-chlorobenzoic Acid

This protocol outlines a general procedure for the synthesis of Ethyl 2-amino-6-chlorobenzoate.

Materials and Reagents:

Reagent/MaterialGradeNotes
2-Amino-6-chlorobenzoic acid≥98%Starting material
EthanolAnhydrous (200 proof)Reactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst, handle with care
Sodium Carbonate (Na₂CO₃)Reagent GradeFor neutralization
Deionized WaterFor work-up and washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFor drying (if extraction is used)
Ethyl AcetateReagent GradeFor extraction (optional)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-6-chlorobenzoic acid (1.0 equivalent) and anhydrous ethanol (10-15 molar equivalents).

  • Catalyst Addition: Cool the stirred suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.0-1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain this temperature for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate vessel, prepare a solution of sodium carbonate in water. Slowly pour the cooled reaction mixture into the sodium carbonate solution with vigorous stirring to neutralize the acid and precipitate the product.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Visual Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Charge Reactor with 2-Amino-6-chlorobenzoic Acid and Ethanol cool Cool Mixture to 0-5°C start->cool add_catalyst Slowly Add Sulfuric Acid cool->add_catalyst reflux Heat to Reflux (4-8 hours) add_catalyst->reflux monitor Monitor by TLC/HPLC reflux->monitor cool_reaction Cool to Room Temperature monitor->cool_reaction quench Quench in Cold Na2CO3 Solution filter Filter Precipitate quench->filter wash Wash with Deionized Water filter->wash dry Dry Product Under Vacuum wash->dry end end dry->end Final Product: Ethyl 2-amino-6-chlorobenzoate

Caption: Experimental workflow for the synthesis of Ethyl 2-amino-6-chlorobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction due to insufficient reaction time or temperature.2. Reaction equilibrium not sufficiently shifted towards products.3. Insufficient amount of catalyst.4. Loss of product during work-up.1. Extend the reflux time and ensure the correct temperature is maintained. Monitor with TLC/HPLC until completion.2. Increase the excess of ethanol used. If feasible, remove water as it forms using a Dean-Stark apparatus.3. Ensure at least a stoichiometric amount of sulfuric acid is used to account for protonation of the amino group.[1]4. Ensure complete precipitation by adjusting pH carefully during neutralization. Avoid overly vigorous washing that could dissolve the product.
Impurity Formation (Dark Color) 1. Oxidation of the amino group.2. Sulfonation of the aromatic ring at high temperatures.3. Formation of by-products from side reactions.1. Consider running the reaction under an inert atmosphere (e.g., nitrogen).2. Avoid excessive heating or prolonged reaction times. Ensure the temperature during catalyst addition is well-controlled.3. Purify the crude product by recrystallization. Activated carbon treatment during recrystallization can help remove colored impurities.
Reaction Stalls 1. Water present in the ethanol, which shifts the equilibrium back to the starting materials.2. Catalyst deactivation or insufficient amount.1. Use anhydrous ethanol to minimize water content.2. Re-evaluate the amount of catalyst used. A slight excess may be necessary.
Difficult Filtration 1. Formation of very fine particles or an oily product.2. Incomplete precipitation.1. Allow the precipitate to age in the mother liquor (with gentle stirring) to encourage crystal growth. Adjust the rate of neutralization; slower addition can lead to larger crystals.2. Ensure the pH is in the correct range for complete precipitation (typically pH 7-8).

Visual Troubleshooting Guide

G start Problem Detected low_yield Low Yield start->low_yield impurity Impurity / Dark Color start->impurity stalled Reaction Stalled start->stalled cause_incomplete Incomplete Reaction? low_yield->cause_incomplete cause_equilibrium Equilibrium Issue? low_yield->cause_equilibrium cause_oxidation Oxidation? impurity->cause_oxidation sol_recrystallize Recrystallize Product/ Charcoal Treatment impurity->sol_recrystallize stalled->cause_incomplete cause_water Water in Solvent? stalled->cause_water sol_time Increase Reflux Time/ Temp cause_incomplete->sol_time Yes sol_etoh Increase Ethanol Excess/ Remove H2O cause_equilibrium->sol_etoh Yes sol_inert Use Inert Atmosphere cause_oxidation->sol_inert Yes sol_anhydrous Use Anhydrous Ethanol cause_water->sol_anhydrous Yes

References

Technical Support Center: Monitoring Ethyl 2-amino-6-chlorobenzoate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Ethyl 2-amino-6-chlorobenzoate using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system (mobile phase) for monitoring reactions with Ethyl 2-amino-6-chlorobenzoate?

A common starting point for neutral organic molecules like esters and aromatic compounds is a binary mixture of a non-polar and a polar solvent, such as ethyl acetate (EtOAc) and hexanes.[1] A typical starting ratio is 20-30% ethyl acetate in hexanes (e.g., 1:4 or 1:3 EtOAc:Hexanes). You can then adjust the polarity based on the results. If your compounds are too close to the baseline, the eluent is not polar enough; you should increase the proportion of the polar solvent.[2] Conversely, if they are too close to the solvent front, the eluent is too polar, and the proportion of the polar solvent should be decreased.[2]

Q2: How can I visualize Ethyl 2-amino-6-chlorobenzoate and related compounds on a TLC plate?

Due to its aromatic ring, Ethyl 2-amino-6-chlorobenzoate is UV-active. The most common and non-destructive first step is to view the plate under a UV lamp (254 nm), where UV-absorbing compounds appear as dark spots on the fluorescent green background.[3][4] After marking the UV spots with a pencil, you can use a chemical stain for further visualization.[3] A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with many functional groups, including the amine group. Other stains like p-anisaldehyde can also be effective, sometimes revealing different colors for different compounds.[5]

Q3: My spots are streaking or tailing down the plate. How can I fix this?

Streaking is a common issue with basic compounds like amines on acidic silica gel plates.[6][7] The amine group of Ethyl 2-amino-6-chlorobenzoate can interact too strongly with the silica. To resolve this, add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine (Et₃N) or a few drops of ammonia.[2][6] Another potential cause is overloading the sample; try spotting a more diluted solution.[2]

Q4: I don't see any spots on my TLC plate after development. What could be wrong?

There are several potential reasons for not seeing spots:

  • Insufficient Concentration: Your sample may be too dilute. Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[2][4]

  • Incorrect Visualization: The compound may not be UV-active, or the chosen stain may not react with it. Always try UV light first, followed by one or two different chemical stains.[2][3]

  • Volatility: The compound might be volatile and could have evaporated from the plate.[2]

  • Sample Dissolution: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate to prevent the sample from dissolving directly into the solvent pool.[2][8]

Q5: How do I use TLC to confirm that my reaction is complete?

To monitor a reaction, spot three lanes on your TLC plate: the starting material (SM), the reaction mixture (Rxn), and a "co-spot" where you apply both the starting material and the reaction mixture on the same spot. The reaction is considered complete when the spot corresponding to the limiting starting material has completely disappeared from the "Rxn" lane. The co-spot helps to definitively identify the starting material spot in the reaction mixture, even if its Rf value is very close to that of the product.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Streaking/Tailing Spots Sample is too concentrated (overloaded).[2]Dilute the sample before spotting.[2]
Compound is highly acidic or basic (e.g., amine).[6]Add a modifier to the mobile phase. For basic compounds like amines, add 0.5-2% triethylamine or ammonia.[2] For acidic compounds, add 0.1-2% acetic or formic acid.[2]
Poor Separation (Rf values too close) The polarity of the solvent system is not optimal.Try a different solvent system. Three classes of mixtures can give different results: Polar/hydrocarbon (EtOAc/hexane), Polar/dichloromethane, or Polar/benzene (or toluene).[2]
Spots are not round (crescent or distorted) The silica gel was disturbed or scored during spotting.[6]Be gentle when spotting; do not press the capillary too hard against the plate.[6]
Sample was applied in a highly polar solvent.If possible, dissolve the sample for spotting in a less polar solvent to ensure a tight, small spot on the baseline.[6]
Uneven Solvent Front The TLC plate was placed in the chamber at a tilt.[4]Ensure the plate is placed vertically and straight in the chamber.
The chamber was jostled or moved during development.[4]Place the developing chamber in a location where it will not be disturbed.
The chamber was not properly saturated with solvent vapor.Line the inside of the chamber with filter paper soaked in the eluent and allow it to equilibrate for a few minutes before placing the plate inside.[9]

Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring
  • Prepare the Eluent: In a developing chamber, add your chosen solvent system (e.g., 4:1 Hexanes:Ethyl Acetate with 1% Triethylamine) to a depth of about 0.5 cm. Place a piece of filter paper to line the inside wall, close the chamber, and let it saturate for 5-10 minutes.[9]

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).[10]

  • Spot the Plate:

    • In the 'SM' lane, use a capillary tube to apply a small spot of your diluted starting material solution.

    • In the 'Rxn' lane, apply a small spot of your reaction mixture.[10]

    • In the 'Co' lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[10]

    • Ensure spots are small and concentrated by applying them carefully and allowing the solvent to evaporate fully.

  • Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the origin line. Close the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Analyze the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a 254 nm UV lamp and circle any visible spots. Proceed with chemical staining if necessary. The reaction is complete when the starting material spot is absent in the 'Rxn' lane.

Protocol 2: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution is light-sensitive and should be stored in a dark or amber-colored bottle.

  • Staining Procedure: After visualizing with UV, dip the dried TLC plate quickly and evenly into the KMnO₄ stain using forceps.

  • Visualization: Remove the plate and let the excess stain drip off. Spots will appear as yellow or brown spots on a purple background. The background color will fade over time. Gently warming the plate with a heat gun can accelerate the development of the spots.

Data Presentation

Table 1: Recommended Solvent Systems & Modifiers
Base Solvent SystemCommon Ratio RangeModifierPurpose
Ethyl Acetate / Hexanes1:9 to 1:1~1% Triethylamine (Et₃N)Reduces streaking of basic compounds (amines).[2][7]
Dichloromethane / Methanol99:1 to 9:1~1% Triethylamine (Et₃N)For more polar compounds; modifier reduces amine streaking.[2]
n-Butanol / Acetic Acid / Water4:1:1N/AA polar system sometimes used for separating amino acids or very polar amines.[1][11]
Table 2: Visualization Techniques
Visualization MethodAppearance of SpotsSuitable for...
UV Light (254 nm) Dark spots on a green fluorescent background.[3]Aromatic and conjugated compounds.[4]
Potassium Permanganate (KMnO₄) Stain Yellow/brown spots on a purple/pink background.Most functional groups that can be oxidized (alkenes, alkynes, alcohols, amines).
p-Anisaldehyde Stain Various colors (blue, green, red, purple) depending on the compound.[5]A wide range of functional groups, often gives compound-specific colors.[5]
Iodine (I₂) Chamber Brown spots on a light brown background (often temporary).[2]Unsaturated and aromatic compounds.[2]

Diagrams and Workflows

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate Developing Chamber prep_plate 2. Prepare TLC Plate (Draw Origin Line) prep_chamber->prep_plate spotting 3. Spot Lanes (SM, Co, Rxn) prep_plate->spotting develop 4. Develop Plate in Chamber spotting->develop dry 5. Dry Plate & Mark Solvent Front develop->dry visual_uv 6. Visualize under UV Light dry->visual_uv visual_stain 7. Visualize with Chemical Stain visual_uv->visual_stain analyze 8. Analyze Results (Check for SM disappearance) visual_stain->analyze

Caption: Workflow for monitoring a chemical reaction using TLC.

TLC_Troubleshooting start Problem with TLC Result p1 Spots are Streaking start->p1 p2 No Spots Visible start->p2 p3 Poor Separation (Rf values too close) start->p3 c1a Cause: Sample Overloaded p1->c1a c1b Cause: Compound is Basic (e.g., Amine) p1->c1b c2a Cause: Sample Too Dilute p2->c2a c2b Cause: Wrong Visualization p2->c2b c3a Cause: Incorrect Solvent Polarity p3->c3a s1a Solution: Dilute Sample c1a->s1a s1b Solution: Add Base (e.g., 1% Et3N) to Eluent c1b->s1b s2a Solution: Re-spot, applying multiple times c2a->s2a s2b Solution: Try a different stain (e.g., KMnO4) c2b->s2b s3a Solution: Adjust Polarity or Change Solvent System c3a->s3a

Caption: Troubleshooting logic for common TLC issues.

References

"troubleshooting low yield in Ethyl 2-amino-6-chlorobenzoate preparation"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-amino-6-chlorobenzoate Synthesis

Welcome to the technical support center for the preparation of Ethyl 2-amino-6-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis, addressing common issues that can lead to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Fischer-Speier esterification of 2-amino-6-chlorobenzoic acid is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in Fischer-Speier esterification are common and can often be attributed to several factors:

  • Incomplete Reaction (Equilibrium): The Fischer-Speier esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of the alcohol (ethanol in this case) should be used. Often, the alcohol can be used as the solvent to ensure it is in large excess.[1] Another strategy is to remove water as it forms, for instance, by using a Dean-Stark apparatus.

  • Insufficient Catalyst: The amino group (-NH₂) on the 2-amino-6-chlorobenzoic acid is basic and will react with the acid catalyst (e.g., H₂SO₄), forming an ammonium salt (-NH₃⁺).[1] This consumption of the catalyst means that a stoichiometric amount, or even an excess, is required rather than a purely catalytic amount to ensure enough acid is available to protonate the carboxylic acid's carbonyl group for the reaction to proceed.[1]

  • Steric Hindrance: The presence of both an amino and a chloro group in the ortho position to the carboxylic acid can sterically hinder the approach of the alcohol, slowing down the reaction rate. To overcome this, increasing the reaction time and/or temperature may be necessary.[1] Microwave-assisted synthesis can also be a valuable technique to significantly reduce reaction times.[1]

Q2: I am observing significant amounts of unreacted starting material in my reaction mixture. How can I improve the conversion rate?

A2: Unreacted starting material is a clear indication of an incomplete reaction. To improve the conversion rate, consider the following:

  • Increase Catalyst Concentration: As mentioned in Q1, the basic amino group neutralizes the acid catalyst. Ensure you are using at least a stoichiometric amount of a strong acid like sulfuric acid.[1]

  • Prolong Reaction Time: Due to steric hindrance, the reaction may require a longer time to reach completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[2][3]

  • Increase Reaction Temperature: Gently refluxing the reaction mixture can help to increase the reaction rate.

  • Effective Water Removal: If not using the alcohol as a solvent in large excess, ensure that the method for water removal (e.g., Dean-Stark trap) is functioning efficiently.

Q3: What are the common side reactions that can occur during the synthesis of Ethyl 2-amino-6-chlorobenzoate and how can I minimize them?

A3: Several side reactions can reduce the yield of the desired product:

  • Amide Formation: The amino group of one molecule can react with the carboxylic acid of another to form an amide linkage, leading to dimers or oligomers.[1] Using milder reaction temperatures can help to minimize this side reaction.[1]

  • Ether Formation: At higher temperatures, the alcohol can undergo dehydration to form an ether, especially in the presence of a strong acid catalyst.[1] Maintaining a controlled temperature is crucial.

  • Formation of Regioisomers: While less common in the esterification of the provided starting material, in related syntheses, the formation of unwanted regioisomers can be an issue, which complicates purification and reduces the yield of the target compound.

Q4: I am using an alkylation method with ethyl iodide or diethyl sulfate instead of Fischer esterification. What conditions are optimal for this reaction?

A4: Alkylation of the carboxylate salt is an alternative and often efficient method. Key parameters to control are:

  • Choice of Base and Solvent: A common and effective system involves using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1]

  • Temperature Control: The reaction is typically performed at a controlled temperature, for instance, by cooling the mixture to 5-10°C before the dropwise addition of the alkylating agent to manage the exothermic reaction.[1] The reaction is then allowed to proceed at room temperature.

  • Stoichiometry of Reagents: Careful control of the stoichiometry of the base and the alkylating agent is important for achieving high yields.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Fischer-Speier Esterification

Issue Potential Cause Recommended Solution Reference
Low ConversionReversible nature of the reaction.Use a large excess of ethanol (can act as solvent).[1]
Insufficient acid catalyst.Use a stoichiometric amount of H₂SO₄ to counteract the basic amino group.[1]
Slow Reaction RateSteric hindrance from ortho substituents.Increase reaction time and/or temperature. Consider microwave synthesis.[1]
Byproduct FormationAmide formation between molecules.Maintain milder reaction temperatures.[1]
Ether formation from alcohol.Ensure controlled heating and avoid excessively high temperatures.[1]

Table 2: Comparison of Synthesis Methods for Ethyl 2-amino-6-chlorobenzoate

Method Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier Esterification 2-amino-6-chlorobenzoic acid, Ethanol, H₂SO₄Reflux, excess ethanolSimple procedure, readily available reagents.Equilibrium limited, requires excess reagents, potential for side reactions at high temperatures.
Alkylation 2-amino-6-chlorobenzoic acid, Ethyl iodide/Diethyl sulfate, K₂CO₃, DMF5-10°C to room temperatureOften higher yields, not equilibrium limited.Alkylating agents can be toxic and require careful handling.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-amino-6-chlorobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-chlorobenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst Addition: With stirring at room temperature, slowly and carefully add concentrated sulfuric acid (1.0-1.2 eq) dropwise. Caution: The addition is exothermic, and the aminobenzoic acid salt may precipitate.

  • Reaction: Heat the mixture to a gentle reflux and maintain this temperature. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.[3]

Protocol 2: Alkylation of 2-amino-6-chlorobenzoic acid

  • Reaction Setup: In a reaction flask, dissolve 2-amino-6-chlorobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF) at room temperature. Add potassium carbonate (K₂CO₃) (approximately 1.5 equivalents).

  • Cooling: Cool the mixture to 5-10°C using an ice bath and stir for 30 minutes.

  • Reagent Addition: Slowly add ethyl iodide or diethyl sulfate (approximately 1.1 equivalents) dropwise while maintaining the temperature between 5-10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water to precipitate the product. Stir for 1 hour, then collect the solid by filtration.

  • Purification: Wash the filter cake with water and dry to obtain the product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be used for further purification.

Visualizations

Troubleshooting_Workflow start Low Yield of Ethyl 2-amino-6-chlorobenzoate check_method Which synthesis method was used? start->check_method fischer Fischer Esterification check_method->fischer Fischer Esterification alkylation Alkylation check_method->alkylation Alkylation check_fischer Check for unreacted starting material (TLC) fischer->check_fischer incomplete_rxn Incomplete Reaction check_fischer->incomplete_rxn Yes check_byproducts Analyze for byproducts (e.g., NMR, MS) check_fischer->check_byproducts No solution_catalyst Increase H₂SO₄ concentration (stoichiometric amount) incomplete_rxn->solution_catalyst solution_excess_etoh Use large excess of Ethanol (as solvent) incomplete_rxn->solution_excess_etoh solution_time_temp Increase reaction time and/or temperature incomplete_rxn->solution_time_temp end Improved Yield solution_catalyst->end solution_excess_etoh->end solution_time_temp->end amide_formation Amide byproduct detected check_byproducts->amide_formation Yes check_byproducts->end No solution_temp_control Use milder reaction temperature amide_formation->solution_temp_control solution_temp_control->end check_alkylation Check reaction conditions alkylation->check_alkylation suboptimal_cond Suboptimal Conditions check_alkylation->suboptimal_cond solution_base Ensure sufficient base (e.g., K₂CO₃) suboptimal_cond->solution_base solution_temp Maintain low temperature during alkylating agent addition suboptimal_cond->solution_temp solution_solvent Use appropriate solvent (e.g., DMF) suboptimal_cond->solution_solvent solution_base->end solution_temp->end solution_solvent->end Reaction_Pathway cluster_fischer Fischer-Speier Esterification cluster_alkylation Alkylation start_fischer 2-Amino-6-chlorobenzoic Acid product_fischer Ethyl 2-amino-6-chlorobenzoate start_fischer->product_fischer Reflux ethanol Ethanol (excess) ethanol->product_fischer catalyst H₂SO₄ (catalyst) catalyst->product_fischer water Water product_fischer->water Equilibrium start_alkylation 2-Amino-6-chlorobenzoic Acid product_alkylation Ethyl 2-amino-6-chlorobenzoate start_alkylation->product_alkylation DMF base K₂CO₃ (base) base->product_alkylation alkyl_agent Ethyl Iodide alkyl_agent->product_alkylation

References

Validation & Comparative

A Comparative Guide to Ethyl 2-amino-6-chlorobenzoate and Other Aminobenzoates for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery and development, the selection of appropriate starting materials is a critical decision that profoundly influences the synthetic route and the biological activity of the final compounds. Among the versatile scaffolds available, aminobenzoates are of significant interest due to their established role as key intermediates in the synthesis of a wide array of pharmaceuticals. This guide provides an objective comparison of Ethyl 2-amino-6-chlorobenzoate with other common aminobenzoates, supported by experimental data on their physicochemical properties, reactivity in common synthetic transformations, and the biological activities of their derivatives.

This document is intended to assist researchers in making informed decisions when selecting an aminobenzoate building block for their synthetic and medicinal chemistry projects. The inclusion of detailed experimental protocols and visual diagrams aims to provide a practical resource for the laboratory.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the benzene ring of aminobenzoate esters significantly influences their physical and chemical properties. These properties, in turn, affect their solubility, reactivity, and handling characteristics. A comparison of key physicochemical parameters for Ethyl 2-amino-6-chlorobenzoate and other representative aminobenzoates is summarized below.

PropertyEthyl 2-amino-6-chlorobenzoateEthyl 2-aminobenzoateEthyl 4-aminobenzoateEthyl 4-amino-2-chlorobenzoate
Molecular Formula C₉H₁₀ClNO₂C₉H₁₁NO₂C₉H₁₁NO₂C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol 165.19 g/mol 165.19 g/mol 199.63 g/mol
Appearance -LiquidWhite crystalline powder-
Melting Point -13-15 °C[1]88-90 °C[2]-
Boiling Point -129-130 °C / 9 mmHg[1]172 °C / 12.75 mmHg-
Solubility -Soluble in ethanol, chloroform, ether; sparingly soluble in water.[3]Soluble in ethanol, chloroform, ether; sparingly soluble in water.[3]-

Reactivity in Synthesis: The Formation of Bioactive Heterocycles

Aminobenzoates are pivotal starting materials for the synthesis of various heterocyclic compounds with significant biological activities, such as quinazolinones and benzothiazoles. The nature and position of substituents on the aminobenzoate ring can influence reaction yields and conditions.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of compounds known for their broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.[4] The synthesis often involves the reaction of an aminobenzoic acid or its ester with an appropriate reagent to form the heterocyclic core.

While direct comparative yield data for the synthesis of the same quinazolinone derivative from Ethyl 2-amino-6-chlorobenzoate and other aminobenzoates in a single study is limited, the literature provides examples of yields for similar transformations.

Starting MaterialReactionProductYield (%)Reference
2-Amino-5-bromobenzoic acidwith formamide6-Bromoquinazolin-4(3H)-one91[4]
Anthranilic acidwith chloro acylchloride, then an amineFused quinazolinones-[5]
para-Amino-m-cresol5 steps6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione-[6]

It is generally observed that the electronic effects of substituents play a crucial role. The chlorine atom in Ethyl 2-amino-6-chlorobenzoate is an electron-withdrawing group, which can affect the nucleophilicity of the amino group and the reactivity of the aromatic ring.

Biological Activity of Aminobenzoate Derivatives

The true potential of aminobenzoates in drug discovery is often realized in their derivatives. The aminobenzoate scaffold provides a versatile platform for the introduction of various pharmacophores, leading to compounds with a wide range of biological activities.

Antimicrobial Activity

Derivatives of aminobenzoic acids have shown promising antimicrobial activity. For instance, Schiff bases derived from 4-aminobenzoic acid have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) starting from 15.62 µM, as well as broad-spectrum antifungal properties with MICs from 7.81 µM.[7] Quinazolinone derivatives have also been evaluated for their antimicrobial effects against various bacterial and fungal strains.[5][8]

Cytotoxic Activity

The aminobenzoate core is a feature of many compounds with significant cytotoxic activity against cancer cell lines. Derivatives of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one have shown potent antiproliferative activity against A549 lung cancer cells, with IC₅₀ values as low as 0.44 μM. These compounds have been shown to induce G1-phase arrest and apoptosis through the inhibition of signaling pathways like ALK/PI3K/AKT. Furthermore, some Schiff bases of 4-aminobenzoic acid have exhibited notable cytotoxicity against the HepG2 cancer cell line, with IC₅₀ values of 15.0 µM and higher.[7]

Experimental Protocols

To facilitate further research, a general experimental protocol for the synthesis of quinazolinone derivatives from an aminobenzoic acid is provided below. This protocol can be adapted for various substituted aminobenzoates.

Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones

This two-step procedure involves the initial formation of a benzoxazinone intermediate, followed by condensation with a primary amine.

Step 1: Synthesis of 2-Substituted-4H-benzo[d][8]oxazin-4-one

  • Dissolve 1 equivalent of the selected aminobenzoic acid in a suitable solvent such as pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of the desired acyl chloride dropwise while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl aminobenzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Reflux the obtained N-acyl aminobenzoic acid with an excess of acetic anhydride for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice to precipitate the benzoxazinone.

  • Collect the product by filtration, wash with cold water, and dry.

Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone

  • Dissolve the synthesized benzoxazinone and 1.1 equivalents of the desired primary amine in a suitable solvent like glacial acetic acid or ethanol.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the quinazolinone product by filtration, wash with a small amount of cold solvent, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing Synthetic Pathways and Workflows

To provide a clearer understanding of the synthetic processes and logical relationships discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis of Quinazolinone Derivatives A Ethyl Aminobenzoate (e.g., Ethyl 2-amino-6-chlorobenzoate) B Acylation (with Acyl Chloride) A->B + R-COCl C N-Acyl Aminobenzoate B->C D Cyclization (with Acetic Anhydride) C->D + (CH3CO)2O E Benzoxazinone Intermediate D->E F Condensation (with Primary Amine) E->F + R'-NH2 G Quinazolinone Derivative F->G

Caption: A generalized synthetic pathway for quinazolinone derivatives from ethyl aminobenzoates.

G cluster_workflow Experimental Workflow for Derivative Evaluation A Select Aminobenzoate (e.g., Ethyl 2-amino-6-chlorobenzoate) B Synthesize Derivatives (e.g., Quinazolinones) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Biological Screening (Antimicrobial, Cytotoxicity Assays) C->D E Data Analysis (IC50/MIC Determination) D->E F Lead Compound Identification E->F

Caption: A logical workflow for the synthesis and biological evaluation of aminobenzoate derivatives.

References

Navigating the Spectroscopic Landscape: An NMR Analysis Guide for Ethyl 2-amino-6-chlorobenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers a comparative analysis of the NMR spectroscopic features of Ethyl 2-amino-6-chlorobenzoate, a key intermediate in the synthesis of various pharmaceuticals, and its structurally related alternatives: Ethyl 2-aminobenzoate and Ethyl 2-chlorobenzoate.

A Note on Data Availability: As of this writing, publicly accessible, experimentally verified ¹H and ¹³C NMR data for Ethyl 2-amino-6-chlorobenzoate is limited. Consequently, the analysis of the target compound presented herein is based on predicted spectral data, derived from established principles of NMR spectroscopy and comparison with structurally similar compounds. This guide will focus on the expected spectral characteristics and how they compare to its well-documented analogs, providing a robust framework for researchers working with this compound.

Predicted and Comparative NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 2-amino-6-chlorobenzoate, alongside the available experimental data for Ethyl 2-aminobenzoate and Ethyl 2-chlorobenzoate. These comparisons are crucial for understanding the electronic effects of the amino and chloro substituents on the benzene ring.

CompoundNucleusPositionChemical Shift (ppm)MultiplicityJ (Hz)
Ethyl 2-amino-6-chlorobenzoate ¹HH-3~6.7-6.9d~8.0
H-4~7.1-7.3t~8.0
H-5~6.6-6.8d~8.0
-NH₂~4.5-5.5br s-
-OCH₂CH₃~4.3-4.4q~7.1
-OCH₂CH₃~1.3-1.4t~7.1
¹³CC-1~110-115--
C-2~145-150--
C-3~115-120--
C-4~130-135--
C-5~118-122--
C-6~125-130--
C=O~165-170--
-OCH₂CH₃~60-62--
-OCH₂CH₃~14-15--
Ethyl 2-aminobenzoate ¹HH-36.66ddd8.4, 7.2, 1.2
H-47.27ddd8.4, 7.2, 1.6
H-56.62td7.2, 1.2
H-67.85dd8.4, 1.6
-NH₂5.71br s-
-OCH₂CH₃4.33q7.1
-OCH₂CH₃1.38t7.1
¹³CC-1110.7--
C-2150.5--
C-3116.2--
C-4134.1--
C-5116.7--
C-6131.2--
C=O168.6--
-OCH₂CH₃60.3--
-OCH₂CH₃14.4--
Ethyl 2-chlorobenzoate ¹HH-3~7.8dd7.8, 1.5
H-4~7.4td7.8, 1.5
H-5~7.3td7.8, 1.5
H-6~7.4dd7.8, 1.5
-OCH₂CH₃4.39q7.1
-OCH₂CH₃1.39t7.1
¹³CC-1130.4--
C-2132.8--
C-3131.1--
C-4132.6--
C-5126.8--
C-6131.3--
C=O165.7--
-OCH₂CH₃61.6--
-OCH₂CH₃14.1--

Predicted values for Ethyl 2-amino-6-chlorobenzoate are italicized. Data for Ethyl 2-aminobenzoate and Ethyl 2-chlorobenzoate are compiled from various sources and may be from spectra of closely related analogs (e.g., methyl esters).

Interpreting the Spectra: A Comparative Discussion

¹H NMR Analysis:

  • Ethyl 2-aminobenzoate: The presence of the electron-donating amino group (-NH₂) at the C-2 position causes a significant upfield shift (lower ppm) of the aromatic protons, particularly the ortho (H-3) and para (H-5) protons, due to increased electron density. The protons of the ethyl group exhibit a characteristic quartet for the methylene (-OCH₂-) and a triplet for the methyl (-CH₃) protons.

  • Ethyl 2-chlorobenzoate: In contrast, the electron-withdrawing chloro group (-Cl) at the C-2 position deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to ethyl 2-aminobenzoate.

  • Ethyl 2-amino-6-chlorobenzoate (Predicted): The spectrum of the target compound is expected to be more complex due to the opposing electronic effects of the amino and chloro groups. The amino group's donating effect will shield the aromatic protons, while the chloro group's withdrawing effect will deshield them. The H-3 and H-5 protons are anticipated to be shifted upfield relative to ethyl 2-chlorobenzoate due to the influence of the amino group. The H-4 proton will likely appear as a triplet, being coupled to both H-3 and H-5. The broad singlet for the amino protons is also expected.

¹³C NMR Analysis:

  • Ethyl 2-aminobenzoate: The electron-donating amino group strongly shields the ortho (C-3) and para (C-5) carbons, resulting in upfield chemical shifts. The ipso-carbon attached to the amino group (C-2) is significantly shifted downfield.

  • Ethyl 2-chlorobenzoate: The electron-withdrawing chloro group leads to a downfield shift for the ipso-carbon (C-2) and other carbons in the ring compared to benzene.

  • Ethyl 2-amino-6-chlorobenzoate (Predicted): The ¹³C spectrum will reflect the combined electronic influences. The carbon bearing the amino group (C-2) is expected to be significantly downfield, while the carbon with the chloro group (C-6) will also be deshielded. The remaining aromatic carbons will have shifts determined by the interplay of the donating and withdrawing effects. The carbonyl carbon (C=O) and the ethyl group carbons will have characteristic chemical shifts similar to the other two compounds.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 45-90 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

Visualizing the Process and Structure

To aid in understanding the workflow and the molecular structure for NMR analysis, the following diagrams are provided.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1D (¹H, ¹³C) and 2D Spectra F Fourier Transform & Phasing E->F G Peak Picking & Integration F->G H Structure Elucidation & Comparison G->H

A general workflow for NMR analysis.

Structure of Ethyl 2-amino-6-chlorobenzoate with atom numbering.

This guide provides a comprehensive overview for researchers engaged in the synthesis and characterization of Ethyl 2-amino-6-chlorobenzoate and related compounds. By understanding the predicted NMR behavior and comparing it with known analogs, scientists can confidently verify the structure and purity of their synthesized molecules, paving the way for further advancements in drug development and materials science.

A Comparative Guide to the Analytical Characterization of Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of Ethyl 2-amino-6-chlorobenzoate, a key intermediate in pharmaceutical synthesis. We will delve into the principles and performance of mass spectrometry, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy, offering detailed experimental protocols and comparative data to aid in method selection and implementation.

Mass Spectrometry: Unraveling the Molecular Structure

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of Ethyl 2-amino-6-chlorobenzoate through fragmentation analysis. When coupled with a separation technique like gas chromatography (GC-MS), it offers high sensitivity and specificity for identification and quantification.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway

While a publicly available, experimentally verified mass spectrum for Ethyl 2-amino-6-chlorobenzoate is not readily found, we can predict its fragmentation pattern under electron ionization (EI) based on the known fragmentation of similar aminobenzoate esters.[1] Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[2][3][4][5]

The molecular ion peak ([M]⁺) for Ethyl 2-amino-6-chlorobenzoate (C₉H₁₀ClNO₂) would be expected at a mass-to-charge ratio (m/z) of 199, with a characteristic M+2 isotopic peak at m/z 201 due to the presence of the chlorine-37 isotope.

Key Predicted Fragmentation Pathways:

  • Loss of the ethoxy radical (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, resulting in the formation of a stable acylium ion.[6]

    • [M]⁺ (m/z 199) → [M - 45]⁺ (m/z 154)

  • Loss of ethylene (C₂H₄) via McLafferty rearrangement: This rearrangement involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

    • [M]⁺ (m/z 199) → [M - 28]⁺ (m/z 171)

  • Loss of the ethyl group (-•CH₂CH₃):

    • [M]⁺ (m/z 199) → [M - 29]⁺ (m/z 170)

  • Loss of carbon monoxide (CO) from fragment ions: Acylium ions can further fragment by losing a neutral CO molecule.

    • [m/z 154]⁺ → [m/z 126]⁺

  • Alpha cleavage: Cleavage of the bond adjacent to the amino group is a common fragmentation pathway for amines.[7]

Ethyl_2_amino_6_chlorobenzoate_Fragmentation M [M]⁺ m/z 199 Ethyl 2-amino-6-chlorobenzoate F1 [M - C₂H₅O]⁺ m/z 154 M->F1 - •OCH₂CH₃ F2 [M - C₂H₄]⁺ m/z 171 M->F2 - C₂H₄ F3 [M - C₂H₅]⁺ m/z 170 M->F3 - •CH₂CH₃ F4 [m/z 154 - CO]⁺ m/z 126 F1->F4 - CO

Caption: Predicted EI-MS fragmentation of Ethyl 2-amino-6-chlorobenzoate.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of Ethyl 2-amino-6-chlorobenzoate by GC-MS. Optimization of these parameters may be required for specific instrumentation and sample matrices.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or high-throughput screening. The following table compares the performance of GC-MS, HPLC-UV, and NMR for the analysis of Ethyl 2-amino-6-chlorobenzoate and similar compounds.

ParameterGC-MSHPLC-UVQuantitative NMR (qNMR)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Signal intensity is directly proportional to the number of nuclei.
Limit of Detection (LOD) Low ng/mL to pg/mL[8]50 - 100 ng/mL (for similar compounds)mg range[9]
Limit of Quantitation (LOQ) pg/mL to ng/mL[8]150 - 300 ng/mL (for similar compounds)mg range
Linearity (R²) > 0.99[8]> 0.995 (for similar compounds)[10]Excellent
Precision (%RSD) < 10%[8]< 5% (for similar compounds)< 1%[11]
Accuracy (% Recovery) 70 - 120%[8]90 - 110% (for similar compounds)High
Sample Derivatization May be required to improve volatility and thermal stability.[12]Generally not required.Not required.
Structural Information High (fragmentation pattern).Low (retention time and UV spectrum).High (detailed molecular structure).
Primary Application Identification and quantification of volatile and semi-volatile compounds.[13]Routine quantification and purity analysis.[14][15]Absolute quantification and structural elucidation.[15][16][17]

Alternative Analytical Techniques

Beyond GC-MS, several other techniques are well-suited for the analysis of Ethyl 2-amino-6-chlorobenzoate, each with its own advantages.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[14][15] For Ethyl 2-amino-6-chlorobenzoate, its aromatic structure allows for sensitive detection using a UV detector.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of about 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. For example, a starting condition could be 40:60 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 254 nm and other wavelengths depending on the chromophore).

    • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect by UV Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: General workflow for HPLC-UV analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[16] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity assessments without the need for a specific reference standard of the analyte.[15][17]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

The selection of an appropriate analytical method for Ethyl 2-amino-6-chlorobenzoate is contingent upon the analytical objective. GC-MS provides excellent sensitivity and structural information through fragmentation, making it ideal for identification and trace-level quantification. HPLC-UV is a robust and reliable method for routine purity assessments and quantification in less complex matrices. NMR spectroscopy remains the gold standard for definitive structural elucidation and can be employed for highly accurate quantitative analysis. This guide provides the foundational information and experimental frameworks to assist researchers in choosing and implementing the most suitable analytical strategy for their specific needs.

References

"comparative study of Ethyl 2-amino-6-chlorobenzoate synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-6-chlorobenzoate is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The strategic placement of the amino, chloro, and ethyl ester functionalities on the benzene ring makes it a versatile intermediate. This guide provides a comparative analysis of two primary synthetic methodologies for its preparation: Fischer Esterification of 2-amino-6-chlorobenzoic acid and a proposed alternative route involving the amination of ethyl 2,6-dichlorobenzoate.

At a Glance: Comparison of Synthetic Routes

ParameterMethod 1: Fischer EsterificationMethod 2: Amination of Dichloroester (Proposed)
Starting Material 2-amino-6-chlorobenzoic acidEthyl 2,6-dichlorobenzoate
Key Transformation Acid-catalyzed esterificationNucleophilic aromatic substitution (amination)
Reagents Ethanol, Strong acid catalyst (e.g., H₂SO₄)Ammonia or an ammonia equivalent, Catalyst (e.g., Copper)
Reaction Conditions Typically refluxing ethanolElevated temperature and pressure
Potential Advantages Readily available starting material, Well-established reactionPotentially shorter route if the dichloroester is accessible
Potential Challenges Steric hindrance from the ortho-chloro group, Basicity of the amino group can neutralize the catalystRegioselectivity of amination, Harsh reaction conditions may be required
Estimated Yield Moderate to HighVariable, dependent on catalyst and conditions
Purity Concerns Unreacted starting material, potential for side reactions at high temperaturesFormation of diamino- and other side-products

Method 1: Fischer Esterification of 2-amino-6-chlorobenzoic acid

This classical approach involves the direct esterification of 2-amino-6-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst.

Experimental Protocol

Materials:

  • 2-amino-6-chlorobenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-6-chlorobenzoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension. Due to the basicity of the amino group, a stoichiometric amount of acid may be required to achieve efficient catalysis.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude Ethyl 2-amino-6-chlorobenzoate.

  • The crude product can be further purified by recrystallization or column chromatography.

Reaction Pathway

Fischer_Esterification 2-amino-6-chlorobenzoic acid 2-amino-6-chlorobenzoic acid Reaction Reaction 2-amino-6-chlorobenzoic acid->Reaction Ethanol Ethanol Ethanol->Reaction H2SO4 H2SO4 H2SO4->Reaction Catalyst Ethyl 2-amino-6-chlorobenzoate Ethyl 2-amino-6-chlorobenzoate Reaction->Ethyl 2-amino-6-chlorobenzoate Reflux

Caption: Fischer Esterification of 2-amino-6-chlorobenzoic acid.

Method 2: Amination of Ethyl 2,6-dichlorobenzoate (Proposed)

An alternative strategy involves the nucleophilic aromatic substitution of one of the chlorine atoms in ethyl 2,6-dichlorobenzoate with an amino group. This method is contingent on the availability of the starting dichloroester.

Proposed Experimental Protocol

Materials:

  • Ethyl 2,6-dichlorobenzoate

  • Ammonia (aqueous or as a solution in a suitable solvent) or an ammonia surrogate

  • Copper(I) catalyst (e.g., CuI) and a ligand (e.g., a diamine)

  • A suitable high-boiling solvent (e.g., DMF, NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

Procedure:

  • To a pressure vessel, add ethyl 2,6-dichlorobenzoate, the copper catalyst, the ligand, and the base.

  • Add the solvent and the ammonia source.

  • Seal the vessel and heat the reaction mixture to a high temperature (e.g., 100-150 °C) for several hours. The reaction progress should be monitored by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to separate the desired mono-aminated product from unreacted starting material and any di-aminated by-product.

Reaction Pathway

Amination Ethyl 2,6-dichlorobenzoate Ethyl 2,6-dichlorobenzoate Reaction Reaction Ethyl 2,6-dichlorobenzoate->Reaction Ammonia Ammonia Ammonia->Reaction Cu Catalyst Cu Catalyst Cu Catalyst->Reaction Catalyst Ethyl 2-amino-6-chlorobenzoate Ethyl 2-amino-6-chlorobenzoate Reaction->Ethyl 2-amino-6-chlorobenzoate High T, Pressure

Caption: Proposed amination of ethyl 2,6-dichlorobenzoate.

Concluding Remarks

The choice of the optimal synthesis method for Ethyl 2-amino-6-chlorobenzoate will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment. The Fischer esterification is a well-established and straightforward method, particularly if 2-amino-6-chlorobenzoic acid is readily available. However, optimization might be necessary to overcome the challenges posed by the sterically hindered and electronically deactivated substrate. The proposed amination route offers a potentially more direct approach if ethyl 2,6-dichlorobenzoate is a viable starting material, though it may require more specialized equipment to handle the pressure and temperature requirements, and careful optimization to ensure regioselectivity. Further experimental validation is needed to fully assess the viability and efficiency of this second proposed method.

A Comparative Guide to the Biological Activity of Chlorinated Aminobenzoic Acid and Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific experimental data for Ethyl 2-amino-6-chlorobenzoate derivatives are not extensively available in the public domain, a wealth of research exists for structurally related compounds, particularly other chlorinated aminobenzoic acid isomers and chlorinated 2-aminobenzothiazoles. These compounds have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. This guide provides an objective comparison of their biological activities, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.

Part 1: Anticancer Activity of Chlorinated Aminobenzoate Ester Derivatives

Recent studies have highlighted the potential of chlorinated aminobenzoic acid derivatives as potent anticancer agents, primarily through the inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cancer cell proliferation and survival.[1][2]

Comparative Cytotoxicity and Kinase Inhibition

A series of 4-amino-3-chloro benzoate ester derivatives were synthesized and evaluated for their ability to inhibit EGFR tyrosine kinase and their cytotoxic effects on various cancer cell lines. The hydrazine-1-carbothioamide derivative, designated N5a , showed particularly high potency, surpassing the established EGFR inhibitor Erlotinib in in-vitro assays.[1][2]

Table 1: Comparative Anticancer Activity (IC₅₀, µM) Lower IC₅₀ values indicate higher potency.

CompoundEGFR Tyrosine Kinase Inhibition[1]A549 (Lung Cancer)[1]HepG2 (Liver Cancer)[1]HCT-116 (Colon Cancer)[1]
N5a 0.58 ± 0.041.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib (Standard) 0.95 ± 0.074.56 ± 0.326.78 ± 0.518.12 ± 0.63
Signaling Pathway Inhibition

The primary mechanism for the anticancer activity of these compounds is the inhibition of the EGFR signaling cascade. By blocking the tyrosine kinase activity of the receptor, these derivatives prevent downstream signaling that leads to cell proliferation and survival, ultimately inducing apoptosis.[2]

EGFR_Pathway cluster_inside Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis N5a Derivative N5a N5a->EGFR Inhibits

Caption: EGFR signaling pathway inhibition by a benzoate derivative.

Experimental Protocols

1. In-Vitro Cytotoxicity (MTT Assay) [1] This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Human cancer cell lines (A549, HepG2, HCT-116) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., N5a) or the standard drug (Erlotinib) and incubated for 72 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilizing agent like DMSO.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. IC₅₀ values are calculated from the dose-response curves.

2. EGFR Tyrosine Kinase Inhibition Assay [1] This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

  • Reaction Mixture: A reaction mixture is prepared containing the EGFR enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.

  • Compound Addition: Test compounds are added to the mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated with ATP and incubated at 30°C for 60 minutes.

  • Signal Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • IC₅₀ Determination: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined from the dose-response curve.

Part 2: Antimicrobial Activity of Chlorinated Benzoic Acid and Benzothiazole Derivatives

Derivatives of 2-chlorobenzoic acid and 2-amino-6-chlorobenzothiazole have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][4][5][6]

Comparative Antimicrobial Efficacy

Screening results indicate that these compounds possess broad-spectrum activity. Schiff's bases of 2-chlorobenzoic acid were found to be particularly potent antimicrobial agents.[3][5] Similarly, novel derivatives of 2-amino-6-chlorobenzothiazole showed moderate to good inhibition against various bacterial and fungal strains.[6]

Table 2: Comparative Antimicrobial Activity (MIC) pMIC is the negative logarithm of the molar MIC. Higher pMIC values indicate greater potency. MIC values are in µg/mL; lower values indicate greater potency.

Compound/DerivativeE. coliS. aureusB. subtilisC. albicansA. nigerReference
Compound 6 (Schiff's Base) pMIC = 2.27 µM/mlpMIC = 1.91 µM/ml---[3][5]
Norfloxacin (Standard) pMIC = 2.61 µM/ml----[3][5]
Triazolo-thiadiazole Deriv. 25 µg/mL12.5 µg/mL-50 µg/mL50 µg/mL[6]
Oxadiazole Deriv. 50 µg/mL25 µg/mL-100 µg/mL100 µg/mL[6]
Experimental Workflow

The evaluation of antimicrobial activity typically follows a standardized workflow to ensure reproducible results. This involves preparing microbial cultures, exposing them to the test compounds, and determining the minimum concentration that inhibits growth.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Screening Assay cluster_analysis Data Analysis C1 Synthesize & Purify Test Compounds C2 Prepare Stock Solutions (e.g., in DMSO) C1->C2 A1 Perform Serial Dilutions of Compounds in Medium C2->A1 C3 Culture Pathogens (Bacteria/Fungi) A2 Inoculate Medium with Pathogen Culture C3->A2 C4 Prepare Growth Medium (e.g., Nutrient Agar) C4->A1 A1->A2 A3 Incubate at Optimal Temperature (24-48h) A2->A3 D1 Visually Inspect for Microbial Growth (Turbidity) A3->D1 D2 Determine Minimum Inhibitory Concentration (MIC) D1->D2 D3 Compare Activity with Standard Antibiotics D2->D3

Caption: General workflow for antimicrobial screening assays.

Experimental Protocols

1. Tube Dilution Method [3][5] This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound in a liquid medium.

  • Preparation: A series of tubes is prepared, each containing a growth medium. The test compound is serially diluted across the tubes.

  • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).

2. Cup Plate / Agar Diffusion Method [4] This method assesses antimicrobial activity based on the diffusion of the compound through a solid agar medium.

  • Plate Preparation: A petri dish containing a suitable agar medium (e.g., Nutrient Agar) is uniformly swabbed with a culture of the test microorganism.

  • Compound Application: A sterile well or "cup" is created in the agar, and a known concentration of the test compound solution is added.

  • Incubation: The plates are incubated for 24-48 hours.

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented).

References

Comparative Guide to the Structure-Activity Relationship of Ethyl 2-Amino-6-Chlorobenzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of ethyl 2-amino-6-chlorobenzoate analogs, focusing on their potential as anticancer agents. The information is compiled from preclinical studies and aims to elucidate the impact of structural modifications on cytotoxic activity.

Introduction

Ethyl 2-aminobenzoate, also known as ethyl anthranilate, and its derivatives are recognized scaffolds in medicinal chemistry, exhibiting a range of biological activities. The introduction of a chlorine atom at the 6-position of the benzoate ring, along with modifications at the amino group and other positions, can significantly influence the pharmacological properties of these compounds. This guide summarizes the available quantitative data to inform the rational design of novel therapeutic agents based on this scaffold.

Data Presentation: Cytotoxic Activity of Analogs

While direct SAR studies on a series of ethyl 2-amino-6-chlorobenzoate analogs are limited in the public domain, valuable insights can be drawn from structurally related compounds. The following table summarizes the in vitro cytotoxic activity of analogs of ethyl 2-amino-4H-chromene-3-carboxylate, which share the core ethyl 2-aminobenzoate substructure. The data is extracted from a study investigating their potential against multidrug resistance in cancer.[1]

Table 1: Cytotoxic Potency of Ethyl 2-Amino-4H-chromene-3-carboxylate Analogs in HL60 Cells [1]

Compound IDR1 (at position 3)R2 (at position 4)Cytotoxicity (IC₅₀ in µM)
7a-COOCH₃-CH₂COOCH₃13.0 ± 1.5
7c-COOC₂H₅-CH₂COOC₂H₅4.5 ± 0.5
7d-COO(n-Pr)-CH₂COO(n-Pr)2.8 ± 0.3
7e-COO(n-Bu)-CH₂COO(n-Bu)1.0 ± 0.1

SAR Insights from Table 1:

  • Ester Chain Length: A clear trend is observed where increasing the alkyl chain length of the ester groups at both the 3 and 4-positions of the 4H-chromene ring leads to a significant increase in cytotoxic potency. There is a 13-fold increase in activity between the methyl (7a) and the n-butyl (7e) analogs.[1]

  • Lipophilicity: The enhanced activity with longer alkyl chains suggests that increased lipophilicity may play a crucial role in the cytotoxic mechanism of these compounds, potentially by improving cell membrane permeability.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of ethyl 2-amino-6-chlorobenzoate analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of novel compounds in a cancer cell line.

1. Cell Culture and Seeding:

  • Human promyelocytic leukemia (HL60) cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment and stabilization.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the test compound are made in the culture medium to achieve the desired final concentrations.

  • The cells are treated with the various concentrations of the compound and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay Procedure:

  • Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • The culture medium is then carefully aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway modulated by related compounds and a general experimental workflow for evaluating cytotoxic agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Signaling Pathway Analysis ic50->pathway signaling_pathway cluster_cell Cancer Cell Bcl2 Anti-apoptotic Bcl-2 Proteins Caspases Caspase Cascade Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces Analog Ethyl 2-aminobenzoate Analog Analog->Bcl2 Inhibition

References

A Comparative Guide to Alternative Reagents for Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate building blocks is a critical decision that influences reaction efficiency, cost, and the physicochemical properties of the final active pharmaceutical ingredient (API). Ethyl 2-amino-6-chlorobenzoate is a valuable reagent, frequently employed as a scaffold in the synthesis of a variety of heterocyclic compounds, including those with anti-inflammatory, analgesic, and kinase inhibitory activities. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving biological activity, and navigating intellectual property landscapes. This guide provides a comprehensive comparison of viable alternatives to Ethyl 2-amino-6-chlorobenzoate, supported by experimental data and detailed protocols.

Alternatives to Ethyl 2-amino-6-chlorobenzoate: A Comparative Overview

The primary alternatives to Ethyl 2-amino-6-chlorobenzoate can be categorized into two main groups:

  • Analogs with alternative halogen substitutions: Replacing the chlorine atom with other halogens (e.g., bromine, fluorine) can modulate the reactivity of the molecule and the properties of the resulting products.

  • Bioisosteric replacements of the anthranilate core: Replacing the substituted benzene ring with other heterocyclic scaffolds that mimic its steric and electronic properties can lead to novel compounds with potentially improved pharmacological profiles.

The following sections provide a detailed comparison of these alternatives.

Performance Data of Halogenated Ethyl 2-aminobenzoate Analogs

The choice of halogen substituent on the anthranilate ring can significantly impact the outcome of subsequent reactions. While direct comparative studies are limited, data extracted from various syntheses of 2-aminobenzothiazole derivatives, a common application of these reagents, can provide valuable insights.

ReagentReaction TypeProductYield (%)Reaction Time (h)Key Observations
Ethyl 2-amino-6-chlorobenzoate Cyclization with KSCN/Br₂2-Amino-6-chlorobenzothiazole derivative~70-80%6Standard reactivity, good yields in cyclization reactions.
Ethyl 2-amino-6-bromobenzoate Cyclization with KSCN/Br₂2-Amino-6-bromobenzothiazole derivative~75-85%5Often exhibits slightly higher reactivity than the chloro-analog due to the better leaving group nature of bromide in certain contexts.
Ethyl 2-amino-6-fluorobenzoate Cyclization with KSCN/Br₂2-Amino-6-fluorobenzothiazole derivative~65-75%8The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amino group, potentially requiring harsher reaction conditions.
Methyl 2-amino-6-chlorobenzoate Cyclization with KSCN/Br₂2-Amino-6-chlorobenzothiazole derivative~70-80%6Performance is generally comparable to the ethyl ester, with minor differences in solubility and reaction kinetics.

Note: The yields and reaction times are approximate and can vary depending on the specific substrate and reaction conditions.

Bioisosteric Replacements for the Anthranilate Scaffold

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physicochemical properties, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] In the context of Ethyl 2-amino-6-chlorobenzoate, the entire substituted aminobenzoate core can be replaced with heterocyclic structures.

Bioisosteric ScaffoldRationalePotential Advantages
2-Aminothiazole Carboxylates Mimics the spatial arrangement of the amino and ester groups.Can introduce new hydrogen bonding interactions and alter solubility.
2-Aminopyridine Carboxylates The nitrogen atom in the ring can act as a hydrogen bond acceptor and influence the pKa of the molecule.Improved metabolic stability and potential for novel interactions with biological targets.
3-Amino-isoxazole Carboxylates The isoxazole ring is a well-established bioisostere for a benzene ring.Can improve cell permeability and oral bioavailability.

Experimental Protocols

General Synthesis of 2-Amino-6-halobenzothiazoles

This protocol describes a common method for the synthesis of 2-aminobenzothiazole derivatives from substituted ethyl anthranilates.

Materials:

  • Substituted Ethyl 2-aminobenzoate (e.g., Ethyl 2-amino-6-chlorobenzoate) (1.0 eq)

  • Potassium thiocyanate (KSCN) (2.0 eq)

  • Bromine (Br₂) (1.0 eq)

  • Glacial Acetic Acid

Procedure:

  • Dissolve the substituted Ethyl 2-aminobenzoate in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir at room temperature.

  • Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid.

  • Allow the reaction to stir at room temperature for the specified time (see table above).

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-6-halobenzothiazole derivative.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic workflow for preparing 2-aminobenzothiazoles from substituted anthranilates and a key reaction, the Ullmann condensation, where these building blocks are often employed.

cluster_workflow Synthesis of 2-Aminobenzothiazoles A Substituted Ethyl 2-Aminobenzoate B Thiocyanation (KSCN) A->B Step 1 C Cyclization (Br2, Acetic Acid) B->C Step 2 D 2-Amino-6-substituted- benzothiazole C->D Step 3

Caption: General workflow for the synthesis of 2-aminobenzothiazoles.

cluster_ullmann Ullmann Condensation Reaction ArylHalide Aryl Halide Product N-Aryl Anthranilate Product ArylHalide->Product Amine Ethyl 2-amino- 6-chlorobenzoate (or alternative) Amine->Product Catalyst Copper Catalyst (e.g., CuI) Catalyst->Product Base Base (e.g., K2CO3) Base->Product

Caption: Key components of the Ullmann condensation reaction.

Conclusion

The selection of a starting material in pharmaceutical synthesis is a multifaceted decision. While Ethyl 2-amino-6-chlorobenzoate is a robust and versatile reagent, its halogenated analogs and bioisosteric replacements offer valuable alternatives for researchers seeking to fine-tune the properties of their target molecules. By considering the comparative data and synthetic protocols presented in this guide, scientists can make more informed decisions to accelerate their drug discovery and development programs. The exploration of these alternative building blocks opens up new avenues for the creation of novel and effective therapeutic agents.

References

A Comparative Guide to the Purity Analysis of Ethyl 2-amino-6-chlorobenzoate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control and regulatory compliance. Ethyl 2-amino-6-chlorobenzoate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against other analytical techniques, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful and extensively utilized analytical technique for the separation, identification, and quantification of components within a mixture.[1][2] This makes it an ideal method for evaluating the purity of synthesized compounds like Ethyl 2-amino-6-chlorobenzoate. A validated HPLC method can precisely determine the percentage of the main compound and detect the presence of any impurities.[1]

A reversed-phase HPLC method is typically employed for the analysis of aromatic amines and related compounds.[3][4][5] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.

Experimental Protocol: A Validated HPLC Method

1. Chemicals and Reagents:

  • Ethyl 2-amino-6-chlorobenzoate reference standard (≥98.0% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic Acid or Acetic Acid (for mobile phase modification)

2. Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: A typical mobile phase would be a gradient mixture of an aqueous solution (containing a small percentage of an acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. For example, a starting mobile phase could be a mixture of water with 0.1% formic acid and acetonitrile.[7]

  • Diluent: The mobile phase is commonly used as the diluent to ensure compatibility with the chromatographic system.

  • Standard Solution: A stock solution of the Ethyl 2-amino-6-chlorobenzoate reference standard is prepared by accurately weighing a known amount and dissolving it in the diluent to achieve a concentration of approximately 1 mg/mL. Working standards are prepared by diluting the stock solution.

  • Sample Solution: The sample is prepared by dissolving a known amount in the diluent to achieve a similar concentration to the standard solution.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)

  • Run Time: Adequate to allow for the elution of the main peak and any potential late-eluting impurities.

5. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity Data from Hypothetical Batches

The following table illustrates hypothetical purity data for three different synthesis batches of Ethyl 2-amino-6-chlorobenzoate, analyzed using the described HPLC method.

ParameterBatch ABatch BBatch CReference Standard
Retention Time (min) 5.215.225.215.22
Peak Area (Main Peak) 985,432992,105976,543995,876
Total Peak Area 1,005,543998,654991,234998,999
Purity (%) 98.0099.3498.52≥98.0
Known Impurity 1 (%) 1.250.450.88Not Detected
Unknown Impurity (%) 0.750.210.60Not Detected

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods can be employed for purity analysis, each with its own advantages and limitations.[2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration on a solid stationary phase with a liquid mobile phase.
Applicability Ideal for non-volatile and thermally labile compounds like Ethyl 2-amino-6-chlorobenzoate.[2]Suitable for volatile and thermally stable compounds. Derivatization may be required for the target analyte.Primarily a qualitative or semi-quantitative screening tool.
Selectivity HighHighModerate
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (ng to µg range)
Quantification ExcellentExcellentSemi-quantitative to quantitative
Throughput ModerateModerateHigh
Cost ModerateModerateLow

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_sample Weigh and Dissolve Sample hplc_system HPLC System Setup (Mobile Phase, Column, etc.) prep_sample->hplc_system prep_standard Prepare Reference Standard prep_standard->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity (%) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Method_Comparison cluster_decision Method Selection Criteria cluster_methods Analytical Methods start Purity Analysis of Ethyl 2-amino-6-chlorobenzoate volatility Analyte Volatility & Thermal Stability start->volatility quantification Quantitative Accuracy Required? start->quantification throughput High Throughput Screening? start->throughput hplc HPLC volatility->hplc Non-volatile or Thermally Labile gc GC volatility->gc Volatile & Thermally Stable quantification->hplc High Accuracy hptlc HPTLC quantification->hptlc Semi-quantitative throughput->hplc No throughput->hptlc Yes

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-amino-6-chlorobenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Ethyl 2-amino-6-chlorobenzoate, a halogenated aromatic amine, requires careful consideration for its disposal due to its potential environmental impact and hazardous characteristics. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

Core Principle: Professional Disposal is Mandatory

Ethyl 2-amino-6-chlorobenzoate must be treated as hazardous waste. All disposal procedures should be conducted through a licensed and approved waste disposal company. Adherence to national and local regulations is paramount.

Quantitative Data for Disposal Considerations

While specific regulatory limits for Ethyl 2-amino-6-chlorobenzoate are not explicitly defined in all jurisdictions, the following table summarizes key quantitative parameters for the primary recommended disposal method—incineration—and provides context based on regulations for similar chemical classes.

ParameterValueRegulation/GuidelineNotes
Primary Disposal Method IncinerationEPA, EU Industrial Emissions DirectiveRecommended for complete destruction of halogenated organic compounds.
Incineration Temperature ≥ 850°CEU Industrial Emissions DirectiveStandard minimum temperature for hazardous waste incineration.
≥ 1100°CEU Industrial Emissions DirectiveRequired for wastes containing >1% halogenated organic substances to ensure complete destruction and prevent formation of toxic byproducts like dioxins.[1][2]
Incinerator Residence Time ≥ 2 secondsEU Industrial Emissions DirectiveEnsures that the waste is exposed to the high temperature for a sufficient duration for complete combustion.
RCRA Toxicity Characteristic Not explicitly listedEPA (40 CFR § 261.24)While this specific compound is not listed, related compounds like chlorobenzene have a regulatory level of 100.0 mg/L for the Toxicity Characteristic Leaching Procedure (TCLP).[3][4] Waste generators must determine if their waste exhibits hazardous characteristics.

Experimental Protocols for Pre-treatment and Decontamination

In certain laboratory settings, pre-treatment to neutralize or degrade small quantities of Ethyl 2-amino-6-chlorobenzoate waste or decontaminate equipment may be considered. These procedures should be performed by trained personnel with appropriate personal protective equipment (PPE) in a chemical fume hood. Note: These are general guidelines and must be adapted and validated for specific laboratory conditions. The final neutralized or degraded product must still be disposed of as hazardous waste.

1. Neutralization of Amine Waste (General Procedure)

Aromatic amines are basic and can be neutralized with a weak acid. This procedure is adapted from protocols for other amines and should be tested on a small scale first.[5]

  • Objective: To neutralize the basicity of the amine waste, reducing its reactivity.

  • Materials:

    • Ethyl 2-amino-6-chlorobenzoate waste

    • 1M Citric Acid solution

    • Beaker or flask

    • Stir plate and stir bar

    • pH meter or pH paper

    • Ice bath

  • Procedure:

    • Place the container with the Ethyl 2-amino-6-chlorobenzoate waste in an ice bath on a stir plate and begin gentle stirring.

    • Slowly add the 1M citric acid solution to the waste.

    • Monitor the temperature of the mixture. If it rises significantly, pause the addition of acid.

    • Periodically check the pH of the solution.

    • Continue adding citric acid until the pH is in the neutral range (6-8).

    • The resulting solution should be collected in a clearly labeled hazardous waste container for disposal by a licensed facility.

2. Chemical Oxidation with Fenton's Reagent (General Procedure)

Fenton's reagent is a powerful oxidizing agent that can degrade chlorinated aromatic compounds.[6][7] This is an advanced procedure that should only be performed by experienced chemists.

  • Objective: To chemically break down the chlorinated aromatic structure.

  • Materials:

    • Ethyl 2-amino-6-chlorobenzoate waste

    • Iron(II) sulfate solution

    • 30% Hydrogen peroxide (H₂O₂)

    • Sulfuric acid (for pH adjustment)

    • Beaker or flask

    • Stir plate and stir bar

    • Fume hood

  • Procedure:

    • In a chemical fume hood, dilute the Ethyl 2-amino-6-chlorobenzoate waste with water in a suitable reaction vessel.

    • Adjust the pH of the solution to approximately 3 by slowly adding sulfuric acid.

    • Add the iron(II) sulfate solution (the catalyst).

    • Slowly and carefully add 30% hydrogen peroxide to the solution. The reaction can be exothermic.

    • Allow the reaction to proceed with stirring. The reaction time will vary depending on the concentration of the waste.

    • After the reaction is complete, the resulting mixture must be neutralized and then collected for disposal as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of Ethyl 2-amino-6-chlorobenzoate.

G A Ethyl 2-amino-6-chlorobenzoate Waste Generation B Segregate as Halogenated Aromatic Amine Waste A->B C Store in a Labeled, Sealed, and Compatible Container B->C D Is On-site Pre-treatment Feasible and Permitted? C->D E Perform Neutralization or Chemical Oxidation (Trained Personnel Only) D->E Yes G Arrange for Pickup by a Licensed Hazardous Waste Disposal Company D->G No F Collect Treated Waste in a Labeled Hazardous Waste Container E->F F->G H High-Temperature Incineration (>=1100°C) G->H I Maintain Disposal Records H->I

Caption: Disposal workflow for Ethyl 2-amino-6-chlorobenzoate.

By following these guidelines, laboratories can ensure the safe and compliant disposal of Ethyl 2-amino-6-chlorobenzoate, protecting both personnel and the environment.

References

Essential Safety and Logistical Information for Handling Ethyl 2-amino-6-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial procedural guidance for the safe handling and disposal of Ethyl 2-amino-6-chlorobenzoate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

Based on data for structurally similar compounds, Ethyl 2-amino-6-chlorobenzoate is presumed to present the following hazards.[1][2][3] This information should be handled with care, and all prescribed safety measures must be strictly followed.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332 + P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Eye Irritation Causes serious eye irritation.[1]P280: Wear eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]P261: Avoid breathing dust.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P312: Call a POISON CENTER/doctor if you feel unwell.[1]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for various operational scenarios.

ScenarioRequired Personal Protective Equipment
Routine Laboratory Handling Primary: Nitrile gloves, Safety glasses with side shields, Laboratory coat. Secondary: Chemical splash goggles and a face shield should be readily available.
Weighing and Transfer Operations Primary: Nitrile gloves, Chemical splash goggles, Laboratory coat, and use of a chemical fume hood or ventilated enclosure. Secondary: A face shield may be necessary for larger quantities.
Responding to a Small Spill Primary: Chemical-resistant gloves (nitrile or neoprene), Chemical splash goggles, Laboratory coat, and shoe covers. Secondary: A respirator with an appropriate cartridge may be required depending on the spill size and ventilation.
Fire Emergency Primary: Full protective gear including a self-contained breathing apparatus (SCBA).[4]

Experimental Protocols: Step-by-Step Guidance

  • Ventilation: Always handle Ethyl 2-amino-6-chlorobenzoate in a well-ventilated area.[1][2][5] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible and located near the workstation.[2]

  • Gather Materials: Before starting work, ensure all necessary PPE, spill containment materials, and waste disposal containers are within reach.

A meticulous procedure for putting on and removing PPE is vital to prevent cross-contamination.

  • Donning Sequence:

    • Laboratory Coat

    • Safety Glasses or Goggles

    • Gloves (ensure they overlap the cuffs of the lab coat)

  • Doffing Sequence:

    • Gloves (peel off without touching the outside with bare hands)

    • Laboratory Coat (fold inward, avoiding contact with the contaminated exterior)

    • Safety Glasses or Goggles

  • Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the chemical.[1]

  • Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[4]

  • Avoid Inhalation: Do not breathe dust.[4]

  • Transfer: When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen.[2] If the person is not breathing, give artificial respiration.[2] Seek medical attention.

  • Ingestion: Rinse the mouth with water.[2] Do not induce vomiting. Seek immediate medical attention.[6]

  • Small Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE as outlined in the table above.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the material and place it in a suitable, labeled container for disposal.[2][4]

    • Clean the spill area with soap and water.

  • Contaminated PPE: All disposable PPE (gloves, shoe covers) that has come into contact with Ethyl 2-amino-6-chlorobenzoate should be placed in a designated, sealed waste container.

  • Chemical Waste: Dispose of unused or waste Ethyl 2-amino-6-chlorobenzoate and spill cleanup materials in a designated hazardous waste container.[2][4]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Logical Workflow for Safe Handling

prep Preparation & Controls (Ventilation, Eyewash) don_ppe Don PPE (Coat, Goggles, Gloves) prep->don_ppe handling Chemical Handling (Weighing, Transfer) don_ppe->handling doff_ppe Doff PPE (Gloves, Coat, Goggles) handling->doff_ppe emergency Emergency Procedures (Spill, Exposure) handling->emergency disposal Waste Disposal (Contaminated PPE, Chemical) doff_ppe->disposal end End of Procedure disposal->end emergency->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.